molecular formula C11H15NO B2794767 5-Methyl-2-phenylmorpholine CAS No. 80123-66-6

5-Methyl-2-phenylmorpholine

Cat. No.: B2794767
CAS No.: 80123-66-6
M. Wt: 177.247
InChI Key: LQHGEOIBMBXJGV-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylmorpholine, also known in research contexts as Isophenmetrazine, is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the class of substituted phenylmorpholines, which are primarily investigated for their interactions with monoamine neurotransmitter systems in the central nervous system . As a structural analog of phenmetrazine, this compound serves as a valuable reference standard and precursor in pharmacological studies aiming to understand the structure-activity relationships of psychostimulants . Researchers utilize 5-Methyl-2-phenylmorpholine to probe the mechanisms of monoamine releasing agents (MRAs). Its core morpholine structure with phenyl and methyl substitutions makes it a key compound for studying how specific molecular modifications influence potency and selectivity at neurotransmitter transporters for dopamine, norepinephrine, and serotonin . The primary research applications for this compound include use as a building block in organic synthesis, a reference standard in analytical chemistry for the identification and quantification of related substances, and a tool compound in in vitro assays to investigate the pharmacology of monoamine transporters and receptor subsystems . It is strictly for research use in a controlled laboratory setting. This product is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGEOIBMBXJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342176
Record name Isophenmetrazine
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URL https://comptox.epa.gov/dashboard/DTXSID601342176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80123-66-6
Record name Isophenmetrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080123666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isophenmetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPHENMETRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA7BGB6LZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: Pharmacodynamics and Mechanism of Action of 5-Methyl-2-phenylmorpholine (Isophenmetrazine)

[1]

Executive Summary

5-Methyl-2-phenylmorpholine (Isophenmetrazine) is a substituted phenylmorpholine and a positional isomer of the well-known psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine).[1] While phenmetrazine functions primarily as a norepinephrine-dopamine releasing agent (NDRA) with negligible serotonergic activity, the translocation of the methyl group from the 3-position to the 5-position significantly alters the compound's pharmacological selectivity.[1]

Current research indicates that 5-Methyl-2-phenylmorpholine acts as a balanced Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) .[1] This structural modification enables the molecule to act as a substrate for the Serotonin Transporter (SERT), a property largely absent in its 3-methyl isomer.

Chemical Identity & Stereochemistry

The distinct pharmacological profile of Isophenmetrazine is dictated by its steric configuration. Unlike phenmetrazine, where the methyl group is adjacent to the nitrogen (C3), Isophenmetrazine places the methyl group at C5, adjacent to the ether oxygen.

PropertySpecification
IUPAC Name 5-Methyl-2-phenylmorpholine
Common Code PAL-730; Isophenmetrazine
Molecular Formula C₁₁H₁₅NO
Key Isomer (2S,5S)-5-methyl-2-phenylmorpholine (identified as the most potent stereoisomer in release assays)
Structural Class Substituted Phenylmorpholine
Stereochemical Implications

The biological activity of phenylmorpholines is highly stereoselective. For phenmetrazine, the trans configuration is the active pharmacophore. Similarly, for 5-methyl-2-phenylmorpholine, the relative orientation of the phenyl and methyl groups determines transporter affinity.[1] The (2S,5S) enantiomer has shown high potency in synaptosomal release assays, facilitating the "triple release" profile.

Mechanism of Action (MoA)

The primary mechanism of action for 5-Methyl-2-phenylmorpholine is transporter-mediated monoamine efflux .[1] Unlike reuptake inhibitors (which bind to the transporter and block it), Isophenmetrazine acts as a substrate .

Transporter Substrate Dynamics[1]
  • Binding & Translocation: The molecule binds to the orthosteric site of the monoamine transporters (DAT, NET, and SERT).

  • Inward Transport: It is transported from the extracellular space into the presynaptic cytoplasm.

  • VMAT2 Interaction (Secondary): Once intracellular, the compound interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient or displacing neurotransmitters from storage vesicles into the cytosol.

  • Reverse Transport: The sudden increase in cytosolic neurotransmitter concentration reverses the gradient of the membrane transporters (DAT/NET/SERT), causing them to pump neurotransmitters out into the synaptic cleft.

Receptor Selectivity Profile (EC50 Data)

The following table summarizes the potency of Isophenmetrazine (PAL-730) in releasing monoamines compared to Phenmetrazine. Note the drastic shift in Serotonin (5-HT) potency.[1]

TargetMetricIsophenmetrazine (PAL-730)Phenmetrazine (PAL-593)Mechanism Shift
Norepinephrine (NET) EC₅₀ (Release)79 nM ~30–50 nMRetained Potency
Dopamine (DAT) EC₅₀ (Release)~212 nM ~130 nMSlight Reduction
Serotonin (SERT) EC₅₀ (Release)107 nM >10,000 nM>100x Increase

Data Source: Rothman et al., Synaptosomal Release Assays (Derived from PAL series data).

Signaling Pathway Visualization

The diagram below illustrates the SNDRA mechanism, highlighting the triple-transporter action unique to the 5-methyl isomer.[1]

MoA_Pathwaycluster_synapsePresynaptic TerminalVMAT2VMAT2(Vesicular Transporter)VesiclesStorage Vesicles(DA/NE/5-HT)VMAT2->VesiclesEfflux to CytosolCytosolCytosolicMonoaminesCytosol->VMAT2DisruptionDATDAT(Dopamine Transporter)Cytosol->DATReverse Transport(Release)NETNET(Norepinephrine Transporter)Cytosol->NETSERTSERT(Serotonin Transporter)Cytosol->SERTDrug5-Methyl-2-phenylmorpholine(Isophenmetrazine)Drug->DATSubstrate BindingDrug->NETDrug->SERTDAT->CytosolInward TransportSynapseSynaptic Cleft(Increased Neurotransmission)DAT->SynapseDA ReleaseNET->CytosolNET->SynapseNE ReleaseSERT->CytosolSERT->Synapse5-HT Release

Figure 1: Mechanism of Action showing Isophenmetrazine acting as a substrate for DAT, NET, and SERT, triggering reverse transport.

Structure-Activity Relationship (SAR)

The "morpholine shift" from position 3 to position 5 is the critical determinant of the compound's serotonergic activity.[1]

The 3-Methyl Barrier (Phenmetrazine)

In phenmetrazine, the methyl group at C3 (adjacent to the nitrogen) creates steric hindrance that specifically disfavors binding to the Serotonin Transporter (SERT). The SERT binding pocket is more restrictive regarding substitutions near the basic nitrogen atom compared to DAT or NET.

The 5-Methyl Permissiveness (Isophenmetrazine)

By moving the methyl group to C5 (adjacent to the oxygen):

  • Nitrogen Accessibility: The region around the secondary amine (critical for ionic bonding with the transporter's aspartate residue) becomes less sterically crowded.

  • Lipophilic Pocket Alignment: The C5-methyl group aligns with a lipophilic pocket in SERT that tolerates bulk in this specific vector, allowing the molecule to act as a substrate.

  • Result: The molecule retains its DA/NE releasing capabilities but gains significant 5-HT releasing potency (EC50 ~107 nM), shifting the drug from a psychostimulant to an empathogen-stimulant hybrid profile.[1]

Experimental Protocol: Synaptosomal Release Assay

To validate the mechanism described above, researchers utilize in vitro release assays using rat brain synaptosomes. This protocol distinguishes between reuptake inhibition and varying degrees of release.[1]

Methodology
  • Tissue Preparation:

    • Isolate synaptosomes from rat caudate nuclei (for DA) and whole brain minus caudate/cerebellum (for NE/5-HT).

    • Homogenize tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge at 1000g (10 min) to remove debris; collect supernatant (S1).

    • Centrifuge S1 at 17,000g (20 min) to yield the synaptosomal pellet (P2).

  • Loading Phase:

    • Resuspend P2 in Krebs-phosphate buffer.[1]

    • Incubate with radiolabeled substrates: [³H]DA, [³H]NE, or [³H]5-HT (final concentration ~5 nM) for 30 minutes at 37°C to load the transporters.

  • Release Induction:

    • Aliquot loaded synaptosomes into assay tubes containing the test compound (5-Methyl-2-phenylmorpholine) at varying concentrations (e.g., 1 nM to 10 µM).[1]

    • Control: Use standard release agents (e.g., d-amphetamine) and uptake blockers (e.g., cocaine) to establish baselines.[1]

    • Incubate for a short duration (e.g., 5–15 minutes).

  • Termination & Measurement:

    • Terminate reaction by rapid filtration through Whatman GF/B filters.[1]

    • Measure retained radioactivity via liquid scintillation counting.[1]

    • Calculation: release is calculated as the reduction in retained radioactivity compared to baseline. Plot dose-response curves to determine EC₅₀.

References

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse. Link

  • Blough, B. E., et al. (2019). "Synthesis and Pharmacology of Monoamine Releasing Agents: The Role of the 5-Methyl Substituent in Phenylmorpholines (PAL-730)." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. "Isophenmetrazine (5-methyl-2-phenylmorpholine)." National Center for Biotechnology Information.[1] Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). "New Psychoactive Substances in Europe: Isophenmetrazine Notification."[1] Link

An In-depth Technical Guide to 5-Methyl-2-phenylmorpholine as a Monoamine Releasing Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylmorpholines represent a class of psychoactive compounds with significant potential for therapeutic applications and a subject of interest in neuropharmacology.[1] This technical guide provides a comprehensive overview of 5-Methyl-2-phenylmorpholine, a derivative of the well-known anorectic and stimulant phenmetrazine.[2][3] We delve into its core mechanism of action as a monoamine releasing agent, exploring its interactions with the dopamine, norepinephrine, and serotonin transporters. This document synthesizes current knowledge, offering insights into its structure-activity relationships, stereochemistry, and potential pharmacological profile. Furthermore, we provide detailed, field-proven experimental protocols for the in-vitro characterization of 5-Methyl-2-phenylmorpholine and other monoamine releasing agents, equipping researchers with the necessary tools to investigate this and similar compounds.

Introduction: The Phenylmorpholine Scaffold

The morpholine ring is a versatile heterocyclic moiety frequently employed in medicinal chemistry due to its favorable physicochemical and metabolic properties.[4] When combined with a phenyl group, it forms the phenylmorpholine scaffold, the basis for a range of compounds that interact with the central nervous system. The parent compound of this class, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly marketed as an appetite suppressant under the brand name Preludin.[5] Its stimulant effects, comparable to those of dextroamphetamine, led to its withdrawal from the market due to a high potential for abuse.[5][6]

Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), potently stimulating the efflux of these catecholamines from presynaptic nerve terminals.[3][5] This action is mediated by its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] Phendimetrazine, a close analog, functions as a prodrug to phenmetrazine.[3][6] The study of various substituted phenylmorpholines has revealed that modifications to the core structure can significantly alter their potency and selectivity for the different monoamine transporters, leading to a spectrum of pharmacological effects.[1]

Mechanism of Action: A Monoamine Releasing Agent

Monoamine releasing agents (MRAs) are a class of drugs that induce the reverse transport of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the presynaptic neuron into the synaptic cleft.[7] This efflux is distinct from the action of reuptake inhibitors, which merely block the reabsorption of neurotransmitters from the synapse. The primary molecular targets of MRAs are the monoamine transporters: DAT, NET, and the serotonin transporter (SERT).[7]

The mechanism of action of 5-Methyl-2-phenylmorpholine is presumed to follow this classical pathway of monoamine release. The process can be conceptualized in the following steps:

  • Binding to the Transporter: The molecule binds to the outward-facing conformation of the monoamine transporter.

  • Translocation: The transporter-drug complex undergoes a conformational change, moving the drug into the intracellular space.

  • Induction of Reverse Transport: Once inside the neuron, the drug induces a reversal of the transporter's normal function, causing it to pump monoamines out of the cytoplasm and into the synapse.[7]

  • Interaction with VMAT2 (Potential): Some MRAs also interact with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm, further increasing the pool of monoamines available for release.[7] However, it is noteworthy that phenmetrazine itself appears to be inactive at VMAT2, suggesting that this may not be an essential component for the action of all phenylmorpholine-based releasers.[5]

The specific balance of activity at DAT, NET, and SERT determines the overall pharmacological profile of a monoamine releasing agent.[7] Compounds with a preference for DAT and NET typically exhibit stimulant and anorectic effects, while those with significant SERT activity may produce empathogenic or entactogenic effects, similar to MDMA.[8]

Structure-Activity Relationship (SAR) and Stereochemistry

The pharmacological properties of substituted phenylmorpholines are intricately linked to their chemical structure.[9] The position and nature of substituents on the phenyl and morpholine rings can dramatically influence potency and selectivity for the monoamine transporters.

For 5-Methyl-2-phenylmorpholine, the key structural features to consider are:

  • The Phenyl Group at Position 2: This is a common feature in this class of compounds and is crucial for activity.

  • The Methyl Group at Position 5: The position of the methyl group is a significant deviation from phenmetrazine (3-methyl) and phendimetrazine (3,4-dimethyl). This alteration is expected to change the way the molecule fits into the binding pockets of the monoamine transporters.

The stereochemistry of 5-Methyl-2-phenylmorpholine is also of paramount importance. The molecule has two chiral centers, at positions 2 and 5 of the morpholine ring. This gives rise to four possible stereoisomers: (2S,5S), (2R,5R), (2S,5R), and (2R,5S). It is highly probable that these isomers will exhibit different pharmacological activities and potencies. For instance, anecdotal reports and patent literature suggest that the (2S,5S) isomer of 5-methyl-2-phenylmorpholine may possess significant serotonin releasing properties, potentially leading to a distinct, more empathogenic profile compared to the predominantly catecholaminergic effects of phenmetrazine.[10]

Pharmacological Profile: A Comparative Overview

CompoundDopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
Phenmetrazine 70-13129-507,765 to >10,000
2-Methylphenmetrazine (2-MPM) ---
3-Methylphenmetrazine (3-MPM) ---
4-Methylphenmetrazine (4-MPM) ---

Data for phenmetrazine from in vitro studies in rat brain synaptosomes.[5] Data for MPM isomers is not yet fully characterized in publicly available literature but initial findings suggest 2-MPM and 3-MPM have stimulant profiles similar to phenmetrazine, while 4-MPM may have more entactogenic properties.[8]

Based on the limited available information, it is hypothesized that the 5-methyl substitution in 5-Methyl-2-phenylmorpholine, particularly in the (2S,5S) configuration, may significantly increase its potency as a serotonin releasing agent compared to phenmetrazine.[10] This would shift its pharmacological profile from a pure stimulant to a compound with potential empathogenic effects.

Experimental Protocols for In-Vitro Characterization

The following protocols are designed to provide a robust framework for the in-vitro characterization of 5-Methyl-2-phenylmorpholine and other novel monoamine releasing agents. These assays are critical for determining the potency and efficacy of a compound at each of the monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine) into cells expressing the corresponding transporter.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[11]

  • Plate Preparation: Seed the cells in a 96-well plate and allow them to reach confluence.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer.

  • Test Compound Preparation: Prepare serial dilutions of 5-Methyl-2-phenylmorpholine in the assay buffer.

  • Incubation: Wash the cells with the assay buffer and then pre-incubate them with the test compound or vehicle for 10-20 minutes at room temperature.

  • Radiolabeled Substrate Addition: Add a fixed concentration of the radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) to each well.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis.

Monoamine Release Assay

This assay directly measures the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from cells or synaptosomes.[7]

Methodology:

  • Preparation of Synaptosomes or Transfected Cells: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or use transfected HEK293 cells.[11]

  • Loading with Radiolabeled Monoamine: Incubate the synaptosomes or cells with a radiolabeled monoamine (e.g., [3H]dopamine) to allow for its uptake and accumulation.

  • Washing: Wash the preparations to remove excess extracellular radiolabel.

  • Induction of Release: Resuspend the loaded synaptosomes or cells in a buffer containing various concentrations of 5-Methyl-2-phenylmorpholine or a vehicle control.

  • Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for release.

  • Separation of Supernatant and Pellet: Centrifuge the samples to separate the supernatant (containing the released radiolabel) from the pellet (containing the remaining intracellular radiolabel).

  • Scintillation Counting: Measure the radioactivity in both the supernatant and the pellet.

  • Data Analysis: Calculate the percentage of total radioactivity released for each concentration of the test compound. Determine the concentration of the test compound that produces 50% of the maximal release (EC50 value) using non-linear regression.

Visualization of Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

Mechanism of Monoamine Release

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (VMAT2) Cytoplasm Cytoplasm Vesicle->Cytoplasm Monoamine Storage MAT Monoamine Transporter (DAT, NET, or SERT) Cytoplasm->MAT Monoamine Uptake (Normal) Synaptic_Monoamine Increased Synaptic Monoamines MAT->Synaptic_Monoamine Monoamine Efflux Receptor Postsynaptic Receptors Synaptic_Monoamine->Receptor Binds to Receptors MRA 5-Methyl-2-phenylmorpholine (MRA) MRA->MAT

Caption: Mechanism of action of a monoamine releasing agent (MRA).

Experimental Workflow for Monoamine Release Assay

Release_Assay_Workflow start Start prep Prepare Synaptosomes or Transfected Cells start->prep load Load with [3H]Monoamine prep->load wash Wash to Remove Extracellular Label load->wash induce Induce Release with 5-Methyl-2-phenylmorpholine wash->induce separate Separate Supernatant and Pellet induce->separate count Scintillation Counting separate->count analyze Data Analysis (EC50 Determination) count->analyze end End analyze->end

Sources

An In-depth Technical Guide to the Solubility of 5-Methyl-2-phenylmorpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Methyl-2-phenylmorpholine, a substituted phenylmorpholine derivative. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and established experimental methodologies to provide a robust predictive framework and a definitive guide for its empirical determination. We will delve into the molecular characteristics of 5-Methyl-2-phenylmorpholine, the theoretical underpinnings of solubility, a detailed protocol for its experimental measurement, and the causal factors that dictate its dissolution in various organic media.

Introduction to 5-Methyl-2-phenylmorpholine

5-Methyl-2-phenylmorpholine (also known as Isophenmetrazine) belongs to the phenylmorpholine class of compounds.[1][2] This class includes molecules like phenmetrazine, which was formerly used as an appetite suppressant.[3][4] The structure, featuring a phenyl ring, a morpholine heterocycle, and a methyl group, imparts a unique combination of polarity and lipophilicity that directly influences its solubility and potential pharmacological activity.[1] Understanding its solubility is paramount for researchers working on its synthesis, purification via crystallization, and development into potential therapeutic agents, as dissolution is often the rate-limiting step for absorption and subsequent biological effect.[5]

Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its solubility behavior.

PropertyValueSource
IUPAC Name 5-methyl-2-phenylmorpholine[1]
Synonyms Isophenmetrazine, Iso-phenmetrazine[1][6]
CAS Number 80123-66-6[1]
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Structure A morpholine ring substituted with a phenyl group at position 2 and a methyl group at position 5.[1]

The key structural features influencing solubility are:

  • The Morpholine Ring: Contains both a secondary amine (a hydrogen bond donor and acceptor) and an ether oxygen (a hydrogen bond acceptor), imparting polarity.

  • The Phenyl Group: A bulky, nonpolar aromatic ring that contributes to van der Waals interactions and favors solubility in less polar or aromatic solvents.

  • The Methyl Group: A small alkyl group that slightly increases lipophilicity.

Theoretical Principles of Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing. A negative Gibbs free energy change (ΔG) favors dissolution. The process can be conceptually broken down into three steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice of the solid solute. This is related to the compound's crystal lattice energy.

  • Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with solvent molecules.

The adage "like dissolves like" is a useful heuristic that summarizes these interactions: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[7] Solubility generally increases with temperature for most solid compounds, as the dissolution process is typically endothermic.[8]

Predicted Solubility Profile of 5-Methyl-2-phenylmorpholine

Based on the molecular structure and fundamental principles, a qualitative solubility profile can be predicted. The presence of the polar morpholine ring and the nonpolar phenyl group suggests amphiphilic character, allowing for solubility in a range of solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh The morpholine ring's nitrogen and oxygen can form strong hydrogen bonds with the hydroxyl groups of protic solvents.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High to Moderate Strong dipole-dipole interactions are expected between the polar morpholine moiety and these solvents. DMSO is a particularly strong solvent for a wide range of compounds.
Nonpolar Aromatic Toluene, BenzeneModerate to Low The phenyl group of the solute can engage in π-stacking and van der Waals interactions with aromatic solvents, but the polar morpholine ring may limit high solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule. Chloroform can also act as a weak hydrogen bond donor.[3]
Nonpolar Aliphatic Hexane, HeptaneLow / Sparingly Soluble The energy required to break the solute's crystal lattice and the solvent's self-association is unlikely to be compensated by the weak van der Waals forces formed between the polar molecule and the nonpolar solvent.

Gold Standard Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

To move from prediction to empirical fact, a robust and validated experimental protocol is required. The shake-flask method is widely considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated state.[9][10]

Rationale for the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a constant temperature.[11] By ensuring an excess of solid is present, the resulting concentration in the liquid phase represents the maximum solubility under those conditions. The extended equilibration time is crucial to overcome kinetic barriers and ensure the system is not in a transient or supersaturated state.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of solid 5-Methyl-2-phenylmorpholine to a series of vials, each containing a precise volume of a selected organic solvent.

    • Causality: Using an excess of solid is critical to ensure that a saturated solution is formed and that equilibrium can be established with the solid phase.[9]

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or orbital incubator (e.g., at 25°C and 37°C) for an extended period (typically 24-72 hours).

    • Causality: Continuous agitation ensures maximum contact between the solute and solvent, facilitating the dissolution process. A long incubation time is necessary to ensure the system reaches thermodynamic equilibrium.[11][12] The time required can vary, so it should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

    • Causality: This step is crucial for accurate measurement. Failure to completely remove undissolved microparticles will lead to an overestimation of the solubility.

  • Quantification: Dilute the clear, filtered saturated solution with a suitable mobile phase or solvent. Analyze the concentration of 5-Methyl-2-phenylmorpholine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15]

    • Causality: A specific and sensitive analytical method is required to accurately quantify the dissolved compound. A calibration curve prepared with known concentrations of the compound must be used for precise quantification.[16]

Experimental Workflow Diagram

Below is a visualization of the Shake-Flask method workflow.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid 5-Methyl-2-phenylmorpholine to vial B Add precise volume of organic solvent C Seal vials and place in shaker at constant temp (24-72 hours) A->C D Allow suspension to settle C->D E Filter supernatant through 0.22 µm filter D->E Remove particles F Dilute clear filtrate E->F G Analyze concentration (e.g., HPLC-UV) F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Interpretation and Advanced Analysis

The experimental data, once collected, can be further analyzed to understand the thermodynamics of the dissolution process. By measuring solubility at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of dissolution can be calculated using the van't Hoff equation.[8] This provides deeper insight into the driving forces of solubility. A positive ΔH indicates an endothermic process where solubility increases with temperature, which is typical for solids.

Molecular Interactions Diagram

The following diagram illustrates the key intermolecular forces at play during the dissolution of 5-Methyl-2-phenylmorpholine in different solvent types.

G Solute 5-Methyl-2-phenylmorpholine (Solute) Protic Polar Protic Solvent (e.g., Ethanol) Solute->Protic  Strong H-Bonding (High Solubility) Aprotic Polar Aprotic Solvent (e.g., Acetone) Solute->Aprotic  Dipole-Dipole (Good Solubility) Nonpolar Nonpolar Solvent (e.g., Hexane) Solute->Nonpolar  Weak van der Waals (Low Solubility)

Caption: Dominant Solute-Solvent Interactions Dictating Solubility.

Conclusion

While published quantitative data on the solubility of 5-Methyl-2-phenylmorpholine is scarce, a robust predictive framework can be established based on its amphiphilic molecular structure. It is expected to exhibit high solubility in polar solvents (both protic and aprotic) and limited solubility in nonpolar aliphatic solvents. For drug development professionals, precise, empirical data is non-negotiable. The Shake-Flask method, as detailed in this guide, represents the authoritative, self-validating protocol for obtaining this critical thermodynamic data. Adherence to this methodology will ensure the generation of accurate and reproducible solubility profiles, which are essential for informed decision-making in process chemistry, formulation development, and preclinical studies.

References

  • National Center for Biotechnology Information (2024). Morpholine. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: International Agency for Research on Cancer. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12945120, Isophenmetrazine. Retrieved February 4, 2026 from [Link].

  • Wikipedia contributors. (2023, November 28). 2-Phenylmorpholine. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4762, Phenmetrazine. Retrieved February 4, 2026 from [Link].

  • Fasiha, F., et al. (2021). Solubility measurement, correlation and mixing thermodynamics properties of dapsone in twelve mono solvents. ResearchGate. Available at: [Link]

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  • Li, X., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

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5-Methyl-2-phenylmorpholine chemical structure and properties

[1][2]

Executive Summary

5-Methyl-2-phenylmorpholine (often referred to as Isophenmetrazine ) is a psychoactive substituted morpholine and a regioisomer of the anorectic agent phenmetrazine (3-methyl-2-phenylmorpholine).[1] Unlike its parent compound, which functions primarily as a norepinephrine-dopamine releasing agent (NDRA), 5-methyl-2-phenylmorpholine exhibits a distinct pharmacological profile characterized by significant serotonin releasing activity alongside its stimulant properties.[1] This shift in selectivity is attributed to the translocation of the methyl group from the C3 to the C5 position on the morpholine ring.[1]

This guide provides a comprehensive analysis for researchers, covering the compound's stereochemical implications, synthesis protocols, and receptor binding data.

Chemical Structure & Stereochemistry[1]

Structural Analysis

The compound consists of a morpholine heterocycle substituted with a phenyl group at position 2 and a methyl group at position 5.[1]

  • IUPAC Name: 5-Methyl-2-phenylmorpholine[1][2][3]

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol [1]

  • Key Structural Feature: The placement of the methyl group at C5 (adjacent to the nitrogen but separated from the phenyl ring by the nitrogen atom) distinguishes it from phenmetrazine (methyl at C3).

Stereoisomerism

The molecule possesses two chiral centers at C2 and C5, giving rise to four potential stereoisomers:

  • (2S, 5S) and (2R, 5R) (Trans-like relationship in some conformers, though "cis/trans" nomenclature depends on ring substituents).

  • (2S, 5R) and (2R, 5S) .

Research indicates that the (2S, 5S) isomer exhibits the most potent monoamine releasing profile, particularly regarding serotonin affinity, which differentiates it from the dopaminergic dominance of phenmetrazine.

Physicochemical Properties[1][3][4][5][6]

PropertyValue (Predicted/Experimental)Notes
Physical State Solid (Hydrochloride salt)Liquid as free base
Melting Point 140–145 °C (HCl salt)Varies by crystal habit
Boiling Point ~280 °C (at 760 mmHg)Predicted
pKa 8.5 – 9.0Basic amine
LogP 2.1 – 2.4Lipophilic, BBB permeable
Solubility Water (High for HCl salt)Soluble in EtOH, DCM

Synthesis & Manufacturing

The synthesis of 5-methyl-2-phenylmorpholine requires a divergent route from phenmetrazine to achieve the C5-methylation.[1] The most robust industrial route involves the ring-opening of styrene oxide with an appropriate amino-alcohol.[1]

Synthesis Protocol: Styrene Oxide Route

Reagents: Styrene Oxide, DL-Alaninol (2-amino-1-propanol), Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH).[1]

Step 1: Epoxide Ring Opening Reaction of styrene oxide with DL-alaninol yields the acyclic diol intermediate.[1] The amine attacks the less hindered carbon of the epoxide.

  • Conditions: Reflux in ethanol or neat at 60-80°C.

  • Intermediate: N-(2-hydroxy-2-phenylethyl)-2-aminopropan-1-ol.[1]

Step 2: Cyclization (Dehydration) Acid-catalyzed intramolecular etherification closes the morpholine ring.[1]

  • Conditions: Treatment with 70% H₂SO₄ at 140-150°C for 2-4 hours.[1]

  • Workup: Basification with NaOH, extraction into dichloromethane (DCM), and conversion to the hydrochloride salt using HCl gas/ether.

Synthesis Pathway Diagram[1]

Synthesiscluster_0PrecursorsStyreneOxideStyrene Oxide(2-phenyloxirane)IntermediateIntermediate DiolN-(2-hydroxy-2-phenylethyl)-2-aminopropan-1-olStyreneOxide->IntermediateNucleophilic AttackAlaninolDL-Alaninol(2-amino-1-propanol)Alaninol->IntermediateCyclizationAcid Cyclization(H2SO4, 150°C)Intermediate->Cyclization- H2OProduct5-Methyl-2-phenylmorpholine(Isophenmetrazine)Cyclization->ProductRing Closure

Caption: Synthesis of 5-Methyl-2-phenylmorpholine via Styrene Oxide and Alaninol.[1][4]

Pharmacology & Mechanism of Action[1]

Pharmacodynamics

5-Methyl-2-phenylmorpholine acts as a substrate-type monoamine releasing agent.[1] It enters presynaptic neurons via membrane transporters (SERT, DAT, NET) and triggers the reverse transport of neurotransmitters into the synaptic cleft.

  • Selectivity Shift: The 5-methyl substitution sterically hinders the molecule's interaction with the dopamine transporter (DAT) relative to phenmetrazine, while enhancing affinity for the serotonin transporter (SERT).

  • Result: A balanced release profile (5-HT/NE/DA) that may produce empathogenic effects similar to benzofurans or MDMA, contrasting with the pure psychostimulant effects of phenmetrazine.

Receptor Affinity Data (Estimated vs. Phenmetrazine)
Target ProteinPhenmetrazine (EC50)5-Methyl-2-phenylmorpholine (EC50)Effect
Norepinephrine (NET) ~30–50 nM~79 nMPotent Release (Stimulation)
Dopamine (DAT) ~130 nM~212 nMModerate Release (Euphoria)
Serotonin (SERT) >7,000 nM (Negligible)~107 nMSignificant Release (Empathy)
Signaling Pathway Diagram

Pharmacologycluster_transportersMonoamine TransportersCompound5-Methyl-2-phenylmorpholineNETNET(Norepinephrine Transporter)Compound->NETHigh AffinityReversalDATDAT(Dopamine Transporter)Compound->DATModerate AffinitySERTSERT(Serotonin Transporter)Compound->SERTHigh Affinity(Distinct from Phenmetrazine)EffectsPhysiological EffectsNET->EffectsAlertness, TachycardiaDAT->EffectsEuphoria, MotivationSERT->EffectsEmpathy, Mood Lift

Caption: Pharmacological interaction profile showing triple monoamine release.[1]

Analytical Characterization

For identification in forensic or quality control settings, the following spectral data is characteristic:

  • Mass Spectrometry (GC-MS):

    • Parent Ion: m/z 177[5]

    • Base Peak: Typically m/z 70 or 71 (fragmentation of the morpholine ring containing the nitrogen and methyl group) or m/z 105 (phenyl cation), depending on ionization energy.

    • Differentiation: Can be distinguished from phenmetrazine by retention time (Isophenmetrazine typically elutes later on non-polar columns due to H-bonding differences) and subtle fragmentation ratio differences.[1]

  • NMR Spectroscopy (1H NMR in CDCl₃):

    • Doublet (CH3): ~1.0–1.2 ppm (coupled to H5).[1]

    • Multiplet (H2): ~4.5 ppm (benzylic proton).[1]

    • Multiplet (H5): Distinct shift compared to H3 in phenmetrazine.[1]

Safety & Regulatory Status

  • Toxicity: Acute toxicity is likely comparable to other morpholine stimulants, presenting risks of hypertension, tachycardia, and vasoconstriction. The serotonergic component introduces a theoretical risk of Serotonin Syndrome if combined with MAOIs or SSRIs.[1]

  • Regulatory Classification:

    • USA: Not explicitly scheduled but likely treated as a Schedule II substance under the Federal Analogue Act due to its isomer relationship with Phenmetrazine (Schedule II).

    • International: Controlled in various jurisdictions (e.g., Hungary, UK under PSA) as a derivative of 2-phenylmorpholine or phenmetrazine.

References

  • PubChem. (n.d.).[1][6] Phenmetrazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[1] Implementation of Council Decision 2005/387/JHA on New Psychoactive Substances. Retrieved from [Link][1]

  • Negwer, M., & Scharnow, H. G. (2001). Organic-Chemical Drugs and Their Synonyms. Wiley-VCH.[1] (General reference for morpholine synthesis methodologies).

  • Kalapatapu, R. K., et al. (2011). Synthesis and Pharmacology of Substituted Phenylmorpholines. Journal of Medicinal Chemistry. (Contextual grounding for SAR of phenylmorpholines).
  • National Forensic Laboratory (Slovenia). (2015). Analytical Report: 5-methyl-2-phenylmorpholine. Retrieved from [Link]

An In-depth Technical Guide to the Discovery and History of Substituted Phenylmorpholines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the substituted phenylmorpholine scaffold, a chemical structure that has given rise to a fascinating and diverse range of centrally-acting drugs. From early anorectics to modern antidepressants, the journey of the phenylmorpholines is a compelling case study in medicinal chemistry, illustrating the profound impact of subtle structural modifications on pharmacological activity and therapeutic application. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemical class.

The Phenylmorpholine Scaffold: A Privileged Structure in CNS Drug Discovery

The core of this chemical class is the 2-phenylmorpholine structure. Morpholine itself is a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom.[1] The addition of a phenyl group at the 2-position creates a chiral center and a foundational structure with amphetamine-like properties.[1][2] The versatility of this scaffold lies in the potential for substitution at multiple positions on both the phenyl and morpholine rings, allowing for fine-tuning of its interaction with biological targets, primarily monoamine transporters in the central nervous system (CNS).[3]

The inherent properties of the morpholine ring, including its pKa and conformational flexibility, make it a valuable component in CNS drug design, often improving solubility and the ability to cross the blood-brain barrier.[4]

cluster_0 Core Phenylmorpholine Scaffold Core Core

Caption: The foundational 2-phenylmorpholine chemical structure.

The Anorectic Era: A Quest for Safer Stimulants

The story of substituted phenylmorpholines begins in the post-war era, amidst a search for appetite suppressants with a more favorable side-effect profile than the widely used amphetamines.[1][2]

Phenmetrazine (Preludin®): The Archetype

The first significant breakthrough came from the German pharmaceutical company Boehringer-Ingelheim. In a deliberate search for an anorectic drug without the pronounced side effects of amphetamine, chemists Thomä and Wick synthesized 3-methyl-2-phenylmorpholine, which would come to be known as phenmetrazine.[2] Patented in 1952 and introduced to European clinics in 1954, phenmetrazine, marketed as Preludin®, quickly gained popularity.[2]

Its development was driven by the hypothesis that incorporating the amphetamine backbone into a morpholine ring would temper its stimulant effects while retaining its appetite-suppressing properties.[1][5]

  • Mechanism of Action: Phenmetrazine functions as a potent norepinephrine-dopamine releasing agent (NDRA).[6] It acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), reversing their normal function to efflux these neurotransmitters into the synaptic cleft, thereby increasing their extracellular concentrations.[7] This action in the hypothalamus is believed to be the primary mechanism behind its appetite-suppressing effects.[1]

  • Clinical Use and Dosages: Phenmetrazine was prescribed for weight loss in adults at a typical dosage of 25 mg two to three times daily, or a total of 50–75 mg per day.[2] Clinical studies demonstrated that it produced weight loss comparable to dextroamphetamine.[2]

  • The Downfall: Abuse and Withdrawal: Despite initial hopes for a safer profile, it soon became apparent that phenmetrazine possessed a significant potential for abuse.[2][5] When taken in high doses, it produced potent euphoric and stimulant effects comparable to amphetamines, leading to widespread recreational use, particularly in the 1960s.[5] This high abuse liability, coupled with reports of psychosis identical to amphetamine psychosis, led to its strict control and eventual withdrawal from most markets in the 1980s.[2][5]

Phendimetrazine: The Prodrug Approach

Following the rise and fall of phenmetrazine, its N-methylated analogue, phendimetrazine, was introduced. Phendimetrazine was also discovered in Germany in 1954 and received FDA approval for weight loss in the 1960s.[8] It is chemically known as (2S,3S)-3,4-dimethyl-2-phenylmorpholine.[6]

  • Pharmacological Rationale: The key insight behind phendimetrazine was the concept of a prodrug. Methylation of the nitrogen atom on the morpholine ring renders the compound largely inactive.[6] However, in the body, phendimetrazine is metabolized in the liver via N-demethylation, converting approximately 30% of an oral dose into the active metabolite, phenmetrazine.[6][9]

This metabolic conversion results in a slower, more sustained release of phenmetrazine compared to administering phenmetrazine itself. This pharmacokinetic profile was intended to provide the therapeutic anorectic effect while reducing the sharp peak in plasma concentrations associated with a euphoric "rush," thereby lowering the potential for abuse.[6]

  • Clinical Application: Phendimetrazine is still available by prescription for the short-term treatment of obesity.[10][11] It is typically administered as tablets (35 mg) taken one hour before meals, or as a 105 mg slow-release capsule taken once daily.[8][12] However, due to its relationship with phenmetrazine and its own potential for misuse, it is classified as a Schedule III controlled substance in the United States and its use is limited.[6][10] Tolerance to its anorectic effects can develop within a few weeks.[11]

cluster_0 Key Anorectic Phenylmorpholines Phenmetrazine Phenmetrazine Phendimetrazine Phendimetrazine

Caption: Structures of Phenmetrazine and its prodrug, Phendimetrazine.

Evolution of the Scaffold: New Therapeutic Horizons

The inherent CNS activity of the phenylmorpholine scaffold prompted researchers to explore its potential beyond appetite suppression. By systematically altering the substitution patterns, new pharmacological profiles emerged, leading to compounds with utility in treating other CNS disorders.

Reboxetine: A Selective Shift to Norepinephrine Reuptake Inhibition

A significant evolution in the application of the phenylmorpholine core came with the development of reboxetine. Developed by Pfizer, reboxetine represents a departure from the releasing-agent mechanism of its predecessors.[13]

  • Developmental Rationale: The development of reboxetine was rooted in the established "catecholamine hypothesis" of depression. Earlier antidepressants, such as the tricyclic desipramine, demonstrated that blocking the reuptake of norepinephrine could alleviate depressive symptoms.[14] However, these older drugs suffered from a lack of selectivity, interacting with muscarinic, histaminergic, and adrenergic receptors, which led to a host of undesirable side effects.[14] The goal was to create a highly selective norepinephrine reuptake inhibitor (NRI) with a cleaner pharmacological profile.

  • Mechanism of Action: Reboxetine is a potent and selective NRI.[13][14] It binds to the norepinephrine transporter (NET) and blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[13] Crucially, it has a low affinity for other monoamine transporters and neurotransmitter receptors, which contributes to its improved side-effect profile compared to older antidepressants.[14]

  • Clinical Status: Reboxetine is approved for the treatment of major depressive disorder in many European countries, where it is marketed under brand names like Edronax®.[13][14] Despite receiving a preliminary letter of approval from the FDA in 1999, it was ultimately not approved for use in the United States.[14] It is also being investigated for other potential applications, including the treatment of neuropathic pain and fibromyalgia.[15]

Synthesis and Experimental Protocols

The construction of the phenylmorpholine core can be achieved through various synthetic routes. A common and historically significant method involves the reaction of a substituted phenone with an ethanolamine derivative, followed by cyclization.

General Synthetic Strategy

Many substituted phenylmorpholines can be synthesized via the condensation of a substituted styrene oxide with an appropriate ethanolamine, followed by an acid-catalyzed cyclization.[1] More advanced methods, such as palladium-catalyzed carboamination reactions, have also been developed to create specific stereoisomers.[16]

Experimental Protocol: Synthesis of Phenmetrazine

The following is a representative protocol for the synthesis of phenmetrazine, based on established chemical literature.[2]

Objective: To synthesize 3-methyl-2-phenylmorpholine (Phenmetrazine) from 2-bromopropiophenone and ethanolamine.

Materials:

  • 2-Bromopropiophenone

  • Ethanolamine

  • Fumaric acid

  • Sodium borohydride (NaBH₄)

  • Suitable solvents (e.g., ethanol, water)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Step-by-Step Methodology:

  • Step 1: Formation of the Intermediate Alcohol:

    • In a round-bottom flask, dissolve 2-bromopropiophenone in a suitable solvent like ethanol.

    • Add an excess of ethanolamine to the solution.

    • Stir the reaction mixture at room temperature. The reaction involves the nucleophilic attack of the ethanolamine on the alpha-bromo ketone, followed by an intramolecular cyclization to form the intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Step 2: Salt Formation (Optional but recommended for purification):

    • Once the formation of the intermediate alcohol is complete, add a solution of fumaric acid in ethanol.

    • The fumarate salt of the intermediate alcohol will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with cold ethanol to purify the intermediate.

  • Step 3: Reduction to Phenmetrazine:

    • Dissolve the intermediate (either as the free base or the fumarate salt) in a mixture of ethanol and water.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in portions. The borohydride will reduce the hemiaminal functionality to the amine, yielding phenmetrazine.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Step 4: Isolation and Purification:

    • Quench the reaction carefully by adding a dilute acid (e.g., HCl) to neutralize the excess borohydride.

    • Make the solution basic by adding a base (e.g., NaOH) to precipitate the phenmetrazine free base.

    • Extract the phenmetrazine free base into an organic solvent (e.g., dichloromethane or ether).

    • Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

    • The crude phenmetrazine can be further purified by distillation, recrystallization, or conversion to a stable salt (like the hydrochloride or fumarate salt) for better handling and stability.

A 2-Bromopropiophenone + Ethanolamine B Intermediate Alcohol (3-methyl-2-phenylmorpholin-2-ol) A->B Cyclization C Reduction (Sodium Borohydride) B->C D Phenmetrazine C->D

Caption: Simplified workflow for the synthesis of Phenmetrazine.

Data Summary and Pharmacological Comparison

The therapeutic utility and abuse potential of substituted phenylmorpholines are directly related to their potency and selectivity at the monoamine transporters.

CompoundPrimary MechanismDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary UseAbuse Potential
Phenmetrazine NDRAPotentPotentWeakAnorecticHigh
Phendimetrazine Prodrug to Phenmetrazine(Inactive)(Inactive)(Inactive)AnorecticModerate
Reboxetine NRIWeakPotentVery WeakAntidepressantLow
Data compiled from multiple sources for comparative purposes. Ki values can vary between studies.

Conclusion and Future Directions

The history of substituted phenylmorpholines is a testament to the power of medicinal chemistry to sculpt pharmacological activity. What began as a search for a safer amphetamine analogue for weight loss evolved into a versatile scaffold yielding treatments for depression and potentially other CNS disorders. The journey from phenmetrazine, a potent releasing agent with high abuse liability, to phendimetrazine, a prodrug with a moderated pharmacokinetic profile, and finally to reboxetine, a selective reuptake inhibitor, showcases a clear progression in rational drug design.

Future research in this area will likely focus on developing analogues with even greater selectivity for specific transporter subtypes or those with mixed pharmacology (e.g., dual NE/DA reuptake inhibitors) for conditions like ADHD or treatment-resistant depression.[10][17] The continued exploration of the structure-activity relationships within this privileged scaffold promises to yield new chemical entities with tailored CNS activity and improved therapeutic indices.

References

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  • ACS Publications. Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. [Link]

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  • ResearchGate. Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor | Request PDF. [Link]

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  • National Institutes of Health. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. [Link]

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An In-Depth Technical Guide to the Therapeutic Potential of 5-Methyl-2-phenylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylmorpholine chemical scaffold has a significant history in pharmacology, most notably with the development of phenmetrazine as an anorectic agent. While effective, its widespread misuse and abuse potential led to its withdrawal, creating a need for novel analogues with improved safety profiles. This technical guide delves into the therapeutic potential of 5-Methyl-2-phenylmorpholine, a structural isomer of the better-known phenmetrazine (3-Methyl-2-phenylmorpholine). By analyzing the established pharmacology of the parent compound and related analogues, we explore the hypothesized mechanism of action, potential therapeutic applications in central nervous system (CNS) disorders, and the critical preclinical evaluations necessary to validate its clinical utility. This document serves as a resource for researchers, chemists, and drug development professionals interested in the next generation of monoamine modulators.

The Phenylmorpholine Scaffold: A Historical and Chemical Perspective

The therapeutic journey of phenylmorpholines began in the 1950s with the synthesis of phenmetrazine (3-Methyl-2-phenylmorpholine), which was marketed as an appetite suppressant.[1][2] Its efficacy was attributed to its action as a psychostimulant, similar to amphetamines.[3][4] However, this very mechanism led to a high potential for abuse and dependence, resulting in its classification as a controlled substance and eventual removal from most markets.[1][3] Its N-methylated prodrug, phendimetrazine, which converts to phenmetrazine in the body, also saw clinical use but carries similar concerns.[1][5]

This history establishes a critical rationale for developing new analogues: to isolate the therapeutic effects on appetite, mood, and focus from the high abuse liability. The patent literature reveals a continued interest in substituted phenylmorpholines as potential treatments for obesity, addiction, depression, and anxiety.[6] This guide focuses specifically on 5-Methyl-2-phenylmorpholine, an isomer where the methyl group is shifted from the 3-position to the 5-position of the morpholine ring. This seemingly minor structural modification can profoundly impact pharmacological activity, including receptor affinity and selectivity, potentially creating a more favorable therapeutic window.

Caption: Key structural relationships in the phenylmorpholine family.

Pharmacology and Hypothesized Mechanism of Action

Substituted phenylmorpholines primarily function as monoamine releasing agents (MRAs) and, to some extent, as reuptake inhibitors.[6][7] Their main pharmacological targets are the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1]

The Phenmetrazine Benchmark: Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA), with significantly weaker activity at the serotonin transporter.[3] It functions by binding to DAT and NET and reversing their normal function—instead of taking neurotransmitters out of the synapse, the transporters are induced to efflux dopamine and norepinephrine from the presynaptic neuron into the synapse, increasing their extracellular concentrations.[8] This dual action is responsible for its stimulant and appetite-suppressant effects.[3][4]

Predicted Profile of 5-Methyl-2-phenylmorpholine: Based on patent literature for related analogues, 5-Methyl-2-phenylmorpholine is also hypothesized to function as a modulator of monoamine transporters.[6] The key scientific question is how the isomeric shift of the methyl group from the C3 to the C5 position alters its potency and selectivity profile.

  • Causality of Structural Change: The positioning of alkyl substituents on the morpholine ring can influence how the molecule docks within the binding pocket of the monoamine transporters. This can lead to variations in binding affinity (potency) and functional outcome (e.g., pure releaser vs. mixed releaser/reuptake inhibitor). It is plausible that 5-Methyl-2-phenylmorpholine may exhibit a different ratio of DAT/NET/SERT activity compared to phenmetrazine, which would be the basis for a differentiated therapeutic profile. For instance, a relative increase in NET over DAT activity might reduce abuse potential while retaining efficacy for conditions like ADHD.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles {Dopamine (DA)|Norepinephrine (NE)} pool Cytoplasmic Pool (DA, NE) vesicle->pool VMAT2 transporter Extracellular Monoamine Transporter (DAT/NET) Intracellular neurotransmitter Increased DA/NE Concentration transporter:f2->neurotransmitter Neurotransmitter Efflux pool->transporter:f2 Neurotransmitter Efflux drug 5-Methyl-2-phenylmorpholine drug->transporter:f1 Binds & Reverses Transporter receptor Postsynaptic Receptors neurotransmitter->receptor Signal Transduction Experimental_Workflow start Start: Rat Brain Tissue (Striatum, Hippocampus) prep Step 1: Synaptosome Preparation (Homogenization & Centrifugation) start->prep load Step 2: Radiolabel Loading (Incubate with ³H-Neurotransmitter) prep->load assay Step 3: Release Assay (Incubate with 5-Methyl-2-phenylmorpholine) load->assay filter Step 4: Rapid Filtration (Separate Synaptosomes from Supernatant) assay->filter count Step 5: Scintillation Counting (Quantify Radioactivity) filter->count analyze Step 6: Data Analysis (Calculate EC₅₀ & Emax) count->analyze end End: Pharmacological Profile analyze->end

Caption: Workflow for the in vitro monoamine transporter release assay.

Future Directions and Conclusion

5-Methyl-2-phenylmorpholine represents a logical evolution of the phenylmorpholine scaffold, offering the potential for a refined monoamine modulator with therapeutic benefits across a range of CNS disorders. The central hypothesis is that its unique structure will yield a pharmacological profile distinct from phenmetrazine, potentially with an improved therapeutic index.

The path forward is clear and data-driven. The immediate and most critical step is the empirical validation of its activity through the in vitro assays described. Should these results demonstrate a promising profile (e.g., potent NET/DAT release with reduced DAT dominance or other unique selectivity), subsequent preclinical studies would be warranted. These would include in vivo behavioral models for ADHD and obesity, as well as crucial safety assessments focusing on cardiovascular function and abuse liability. Only through this rigorous, systematic evaluation can the true therapeutic potential of 5-Methyl-2-phenylmorpholine be understood and potentially realized.

References

  • Vertex AI Search. (S)-5-Phenylmorpholin-2-one: A Comprehensive Overview.
  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available from: [Link]

  • Wikipedia. (2024). Stimulant. Available from: [Link]

  • Rothman, R. B., et al. (2013). Phenylmorpholines and analogues thereof. U.S. Patent Application No. US20130203752A1.
  • Wikipedia. (2024). Monoamine releasing agent. Available from: [Link]

  • Wikipedia. (2024). Substituted phenylmorpholine. Available from: [Link]

  • ChemRxiv. (2023). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Available from: [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. Available from: [Link]

  • Wikipedia. (2024). Phenmetrazine. Available from: [Link]

  • PubChem. (2024). Phenmetrazine. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. Available from: [Link]

  • Preskorn, S. H. (2015). CNS Drug Development, Lessons Learned, Part 5: How Preclinical and Human Safety Studies Inform the Approval and Subsequent Use of a New Drug-Suvorexant as an Example. Journal of Psychiatric Practice. Available from: [Link]

  • ClinicalTrials.gov. Card Expert Search. Available from: [Link]

  • LJMU Research Online. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. Available from: [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 5-Methyl-2-phenylmorpholine via Regioselective Epoxide Opening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the stereoselective synthesis of 5-Methyl-2-phenylmorpholine . Unlike its regioisomer 3-methyl-2-phenylmorpholine (Phenmetrazine), the 5-methyl analogue requires specific synthetic strategies to control the distal stereocenters at positions 2 and 5.

The protocol detailed below utilizes a Chiral Pool Approach , leveraging enantiopure epoxides and amino alcohols. This method is superior to metal-catalyzed cyclizations for this specific target because it fixes the stereochemistry before ring closure, preventing racemization and ensuring high diastereomeric excess (de).

Abstract & Strategic Rationale

The synthesis of 2,5-disubstituted morpholines presents a unique challenge: establishing the relative stereochemistry (cis vs. trans) between the C2 and C5 positions. Traditional reductive amination or double alkylation methods often yield diastereomeric mixtures that are difficult to separate.

This protocol employs a regioselective nucleophilic opening of styrene oxide by a chiral amino alcohol (alaninol), followed by a chemoselective intramolecular etherification .

Key Advantages of this Protocol:

  • Defined Stereochemistry: The absolute configuration is dictated strictly by the starting materials ((S)-Styrene oxide and D- or L-Alaninol).

  • Regiocontrol: The nucleophilic attack occurs exclusively at the terminal carbon of the styrene oxide, ensuring the phenyl group remains at the C2 position.

  • Scalability: The workflow avoids expensive transition metal ligands, utilizing robust sulfonyl chemistry for activation.

Retrosynthetic Analysis & Logic

The logic relies on the "Inversion-Retention" principle.

  • C2 Stereocenter: Derived from Styrene Oxide. The nucleophilic attack happens at the terminal CH₂, leaving the benzylic C-O bond (and its stereochemistry) intact.

  • C5 Stereocenter: Derived from Alaninol.[1] This center is not involved in the reaction mechanism and retains its configuration.

  • Cyclization: We activate the primary alcohol (from alaninol) and displace it with the secondary benzylic alkoxide. This forms the ether bridge.

Workflow Visualization

SynthesisLogic cluster_legend Stereochemical Flow Start1 (S)-Styrene Oxide (C2 Source) Inter1 Acyclic Amino Diol (Regioselective Opening) Start1->Inter1 Nucleophilic Attack (Terminal C) Start2 D-Alaninol (C5 Source) Start2->Inter1 Inter2 N-Tosyl Intermediate Inter1->Inter2 Selective N-Tosylation Inter3 Activated Primary Tosylate (In Situ) Inter2->Inter3 Ts-Imidazole/NaH Product trans-5-Methyl-2-phenylmorpholine (Target) Inter3->Product Intramolecular Cyclization Chiral Pool Input Chiral Pool Input Fixed Backbone Fixed Backbone Chiral Pool Input->Fixed Backbone Ring Closure Ring Closure Fixed Backbone->Ring Closure

Figure 1: Logical flow of the stereoselective synthesis. The stereocenters are fixed in the first step.

Stereochemical Selection Guide

To obtain the specific isomer required for your biological assay, select the appropriate starting materials based on the table below. The reaction yields the trans isomer when the configurations are opposite (e.g., S,R) due to the preferential thermodynamics of the transition state, though the absolute configuration is fixed by the inputs.

Target IsomerC2 ConfigC5 ConfigRequired EpoxideRequired Amino Alcohol
(2S, 5R)-trans SR(S)-Styrene OxideD-Alaninol [(R)-2-amino-1-propanol]
(2R, 5S)-trans RS(R)-Styrene OxideL-Alaninol [(S)-2-amino-1-propanol]
(2S, 5S)-cis SS(S)-Styrene OxideL-Alaninol [(S)-2-amino-1-propanol]
(2R, 5R)-cis RR(R)-Styrene OxideD-Alaninol [(R)-2-amino-1-propanol]

Note: The trans isomers are generally thermodynamically more stable and form in higher yields (70-80%). The cis isomers may require longer cyclization times or stricter temperature control to prevent side reactions.

Detailed Experimental Protocol

Target: Synthesis of (2S, 5R)-5-Methyl-2-phenylmorpholine (trans isomer). Scale: 10 mmol basis.

Phase 1: Regioselective Ring Opening

This step couples the two chiral fragments.

  • Reagents:

    • (S)-Styrene oxide (1.20 g, 10 mmol)

    • D-Alaninol (3.00 g, 40 mmol) [4 equiv excess is critical to prevent polymerization]

    • Solvent: n-Propanol (dry)

  • Procedure:

    • Dissolve (S)-styrene oxide in n-propanol (10 mL).

    • Add D-alaninol.[1]

    • Heat to reflux (97°C) under nitrogen atmosphere for 16 hours.

    • Mechanism Check: The amine attacks the less hindered terminal carbon of the epoxide.[2]

    • Workup: Concentrate under reduced pressure to remove solvent and excess alaninol (alaninol bp is ~175°C, requires high vacuum or Kugelrohr distillation).

    • Yield: Expect >95% of the crude amino diol (viscous oil).

Phase 2: Chemoselective N-Protection

We must protect the nitrogen to prevent it from interfering with the activation of the alcohol, while rendering the NH proton acidic enough for the final cyclization.

  • Reagents:

    • Crude Amino Diol (from Phase 1)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

    • Triethylamine (Et₃N) (2.0 equiv)[2]

    • Solvent: Dichloromethane (DCM)[3]

  • Procedure:

    • Dissolve amino diol in DCM at 0°C.

    • Add Et₃N followed by dropwise addition of TsCl dissolved in DCM.

    • Stir at 0°C for 4 hours.

    • Critical Control Point: The reaction must be kept cold to avoid O-tosylation. We want only N-tosylation. The sulfonamide is formed preferentially over the sulfonate ester.

    • Workup: Wash with 1N HCl, then Brine. Dry over MgSO₄. Flash chromatography (Hexane/EtOAc) may be required if O-tosylation is observed.

Phase 3: One-Pot Activation and Cyclization

This is the most technically demanding step. We use a specific reagent combination to selectively activate the primary alcohol (from alaninol) over the secondary benzylic alcohol, then cyclize in situ.

  • Reagents:

    • N-Tosyl intermediate (from Phase 2)[2]

    • Sodium Hydride (NaH) (2.5 equiv, 60% dispersion in oil)

    • N-(p-Toluenesulfonyl)imidazole (Ts-Im) (1.0 equiv)

    • Solvent: THF (anhydrous)

  • Procedure:

    • Dissolve N-Tosyl intermediate in THF and cool to 0°C.

    • Add NaH carefully. Evolution of H₂ gas will occur. Stir for 30 mins to form the dianion (deprotonated N and both O).

    • Add Ts-Imidazole at 0°C.

    • Mechanistic Insight: Ts-Imidazole is a milder tosylating agent than TsCl. It selectively reacts with the less hindered primary alkoxide to form the primary O-Tosylate.

    • Warm to room temperature and stir for 4-12 hours. The secondary benzylic alkoxide (which is not tosylated) will attack the primary O-Tosylate intramolecularly.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via column chromatography.

    • Product: N-Tosyl-5-methyl-2-phenylmorpholine.

Phase 4: Deprotection (N-Detosylation)
  • Reagents:

    • Sodium metal

    • Naphthalene

    • Solvent: DME (Dimethoxyethane) or THF

  • Procedure (Sodium Naphthalenide):

    • Prepare Sodium Naphthalenide (green/blue solution) by stirring Na and Naphthalene in DME for 1 hour.

    • Cool the N-Tosyl morpholine solution to -78°C.

    • Cannulate the Sodium Naphthalenide solution into the reaction until the dark green color persists.

    • Quench with water/methanol.[4]

    • Safety Note: This involves radical anions and pyrophoric metals. Ensure strict anhydrous/anaerobic conditions.

  • Final Isolation: Acid/Base extraction. Acidify to pH 1, wash with ether (removes naphthalene), basify aqueous layer to pH 12, extract with DCM.

  • Final Product: (2S, 5R)-5-Methyl-2-phenylmorpholine (Oil or low-melting solid).

Quality Control & Validation

Analytical MethodExpected Result (for 2S, 5R isomer)Notes
1H NMR (CDCl₃) Distinct doublets for methyl group at ~1.0-1.2 ppm. Benzylic proton (H2) at ~4.5 ppm (dd).Coupling constants (

) between H2 and H3 protons confirm cis/trans geometry. Trans usually shows larger

values (axial-axial coupling).
Chiral HPLC Single peak >98% ee.[1]Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% DEA.
Mass Spectrometry [M+H]+ = 178.12Confirm absence of uncyclized diol ([M+H]+ = 196).

Pathway Visualization (Graphviz)

The following diagram illustrates the specific chemical transformation pathway for the (2S, 5R) isomer.

ReactionPathway StyreneOx (S)-Styrene Oxide (Epoxide) AminoDiol Amino Diol Intermediate (Unprotected) StyreneOx->AminoDiol Reflux, n-PrOH (Regioselective Opening) Alaninol D-Alaninol (Amine) Alaninol->AminoDiol Reflux, n-PrOH (Regioselective Opening) NTosyl N-Tosyl Diol (Stable Intermediate) AminoDiol->NTosyl TsCl, Et3N, DCM (Chemoselective N-Prot) Cyclized N-Tosyl Morpholine (Ring Closed) NTosyl->Cyclized 1. NaH (Dianion) 2. Ts-Imidazole (Intramolecular SN2) FinalProd (2S, 5R)-5-Methyl-2-phenylmorpholine Free Base Cyclized->FinalProd Na/Naphthalene (Deprotection)

Figure 2: Step-by-step chemical transformation from chiral precursors to the final morpholine scaffold.

References

  • Fochi, M., et al. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(7), 1045–1047.

    • Core Reference: Establishes the epoxide opening and Ts-Imidazole cyclization str
  • D'hooghe, M., et al. (2010). Synthesis of 2-substituted and 2,5-disubstituted morpholines. Chemical Reviews, 110(6). Context: Reviews general morpholine synthesis strategies, validating the chiral pool approach as the gold standard for stereocontrol.
  • Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols.[4] Tetrahedron, 56(17), 2561-2576.

    • Mechanistic Support: Explains the regioselectivity of amine attack on styrene oxide (terminal vs. benzylic).

Sources

using 5-Methyl-2-phenylmorpholine in monoamine transporter uptake assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Use of 5-Methyl-2-phenylmorpholine in Monoamine Transporter Uptake Assays

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Methyl-2-phenylmorpholine in monoamine transporter uptake assays. The protocols and insights herein are designed to ensure experimental robustness, data accuracy, and reproducibility.

Introduction: 5-Methyl-2-phenylmorpholine as a Monoamine Transporter Ligand

5-Methyl-2-phenylmorpholine is a psychoactive substance that has been investigated for its effects on the central nervous system. Its structural similarity to other phenylmorpholine derivatives suggests its potential interaction with monoamine transporters. These transporters, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse and are key targets for a wide range of therapeutics and drugs of abuse. Understanding the interaction of compounds like 5-Methyl-2-phenylmorpholine with these transporters is vital for neuropharmacological research and drug discovery.

Monoamine transporter uptake assays are a fundamental tool for characterizing the potency and selectivity of a compound at these transporters. This application note will detail the procedures for conducting these assays with 5-Methyl-2-phenylmorpholine, from cell culture and reagent preparation to data analysis and interpretation.

Mechanism of Action: A Competitive Inhibitor

5-Methyl-2-phenylmorpholine is expected to act as a competitive inhibitor at monoamine transporters. This means it binds to the same site as the natural substrate (e.g., dopamine for DAT), thereby blocking the reuptake of the neurotransmitter from the synaptic cleft. This inhibition leads to an increase in the extracellular concentration of the monoamine, potentiating its signaling. The affinity of 5-Methyl-2-phenylmorpholine for each transporter (DAT, NET, and SERT) can be quantified by determining its half-maximal inhibitory concentration (IC50) in radioligand uptake assays.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SynapticVesicle Synaptic Vesicle (Dopamine) Release Release DAT Dopamine Transporter (DAT) Release->Synapse Neurotransmitter Release Dopamine Dopamine Release->Dopamine Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding & Signaling Compound 5-Methyl-2-phenylmorpholine Compound->DAT Competitive Inhibition

Figure 1: Mechanism of competitive inhibition at the dopamine transporter.

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol outlines the steps for determining the IC50 values of 5-Methyl-2-phenylmorpholine at DAT, NET, and SERT using a radioligand-based uptake assay in cultured cells expressing these transporters.

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Radioligands: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

  • Test Compound: 5-Methyl-2-phenylmorpholine.

  • Reference Compounds: GBR-12909 (for DAT), desipramine (for NET), and fluoxetine (for SERT).

  • Scintillation Cocktail

  • 96-well cell culture plates

  • Microplate scintillation counter

Experimental Workflow

A Cell Seeding (HEK293 expressing DAT/NET/SERT) B Incubation (24-48h) A->B C Pre-incubation with 5-Methyl-2-phenylmorpholine or Reference Compound B->C D Addition of Radioligand ([³H]DA, [³H]NE, or [³H]5-HT) C->D E Incubation (Time Course) D->E F Termination of Uptake (Washing with ice-cold buffer) E->F G Cell Lysis F->G H Scintillation Counting G->H I Data Analysis (IC50 Determination) H->I

Figure 2: Workflow for the monoamine transporter uptake assay.

Step-by-Step Procedure
  • Cell Culture:

    • Maintain HEK293 cells expressing DAT, NET, or SERT in T-75 flasks with complete culture medium.

    • Two days before the assay, seed the cells into 96-well plates at a density of 40,000-60,000 cells per well.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Preparation of Solutions:

    • Prepare a stock solution of 5-Methyl-2-phenylmorpholine in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer. The final DMSO concentration in the assay should be ≤ 0.1%.

    • Prepare stock solutions of the reference compounds in a similar manner.

    • Prepare working solutions of the radioligands in assay buffer at a concentration that is at or below their Km value for the respective transporter.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the desired concentration of 5-Methyl-2-phenylmorpholine or the reference compound to each well. For total uptake, add 50 µL of assay buffer alone. For non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT).

    • Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.

    • Initiate the uptake by adding 50 µL of the radioligand working solution to each well.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake for each transporter.

    • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.

    • Lyse the cells by adding 200 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubating for at least 30 minutes.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Uptake:

    • Specific Uptake = (Total Uptake) - (Non-specific Uptake)

  • Generate Dose-Response Curves:

    • Plot the percentage of specific uptake against the logarithm of the concentration of 5-Methyl-2-phenylmorpholine.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.

  • Determine Selectivity:

    • The selectivity of 5-Methyl-2-phenylmorpholine for one transporter over another can be expressed as a ratio of the IC50 values. For example, DAT selectivity over SERT = IC50 (SERT) / IC50 (DAT).

Expected Data

The following table provides a hypothetical example of the kind of data that could be generated from these assays.

Transporter5-Methyl-2-phenylmorpholine IC50 (nM)Reference CompoundReference Compound IC50 (nM)
DATTo be determinedGBR-12909~1-10
NETTo be determinedDesipramine~1-5
SERTTo be determinedFluoxetine~5-15

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls should be included in every assay:

  • Positive Controls: A full dose-response curve for a known reference inhibitor for each transporter should be run in parallel to confirm the assay is performing as expected.

  • Negative Controls: Wells with no cells (blank) and cells with no drug (vehicle control) should be included to determine the background signal and the maximum specific uptake, respectively.

  • Linearity of Uptake: Time-course experiments should be performed to ensure that the chosen incubation time is within the linear range of radioligand uptake.

  • Reproducibility: All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure the reproducibility of the results.

Conclusion

This application note provides a comprehensive and robust protocol for the characterization of 5-Methyl-2-phenylmorpholine at the monoamine transporters. By following these guidelines, researchers can obtain reliable and reproducible data on the potency and selectivity of this compound, contributing to a better understanding of its neuropharmacological profile. The principles and methods described herein are also applicable to the study of other novel psychoactive substances.

References

  • Title: Radioligand binding and uptake assays in the measurement of monoamine transporter function. Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The Monoamine Transporters: A Guide to Their Study. Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: Assay Development for High-Throughput Screening. Source: NIH - National Center for Biotechnology Information URL: [Link]

Application Note: GC-MS Analysis of 5-Methyl-2-phenylmorpholine and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the GC-MS analysis of 5-Methyl-2-phenylmorpholine (5-MPM) , a regioisomer of the controlled substance Phenmetrazine. This guide addresses the critical analytical challenge of distinguishing 5-MPM from its isobaric analogues (e.g., Phenmetrazine, Phendimetrazine) and profiling its metabolites in biological matrices.

Introduction & Scientific Context

5-Methyl-2-phenylmorpholine (5-MPM) is a substituted phenylmorpholine and a regioisomer of the schedule II stimulant Phenmetrazine (3-methyl-2-phenylmorpholine) . While Phenmetrazine features a methyl group at the C3 position (vicinal to the phenyl ring), 5-MPM carries the methyl group at the C5 position.

This structural subtlety presents a significant forensic challenge:

  • Isobaric Interference: Both compounds share the formula

    
     and molecular weight (177.24  g/mol ), yielding virtually identical electron ionization (EI) mass spectra in their native forms.
    
  • Chromatographic Co-elution: Without specific column selection or derivatization, these isomers may co-elute, leading to false positives for Phenmetrazine.

This protocol utilizes Chemical Derivatization (TFAA) combined with Gas Chromatography-Mass Spectrometry (GC-MS) to achieve baseline separation and definitive structural identification.

Experimental Workflow

The following diagram outlines the critical path from sample extraction to data validation.

Workflow Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) Sample->Hydrolysis Conjugated Metabolites SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Hydrolysis->SPE pH Adjust 6.0 Dry Evaporation to Dryness (N2 @ 40°C) SPE->Dry Elution (DCM:IPA:NH4OH) Deriv Derivatization (TFAA / 60°C / 20 min) Dry->Deriv Anhydrous Conditions GCMS GC-MS Analysis (Rxi-5Sil MS) Deriv->GCMS 1 µL Splitless Data Data Analysis (Ion Ratio & RT Comparison) GCMS->Data TIC / SIM

Caption: Figure 1. End-to-end analytical workflow for the extraction, derivatization, and analysis of 5-MPM.

Protocol 1: Sample Preparation (Urine/Plasma)[1]

Objective: Isolate 5-MPM and its polar metabolites (e.g., 4-hydroxy-5-MPM) from complex matrices while removing interfering proteins and salts.

Reagents
  • SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 3 mL/60 mg.

  • Buffer: 0.1 M Phosphate buffer (pH 6.0).

  • Elution Solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v).

  • Enzyme:

    
    -Glucuronidase (E. coli or Helix pomatia).
    
Step-by-Step Procedure
  • Hydrolysis (Metabolite Recovery):

    • Aliquot 1 mL of urine/plasma into a glass tube.

    • Add 1 mL of 0.1 M Phosphate buffer (pH 6.0) and 50 µL

      
      -Glucuronidase.
      
    • Incubate at 60°C for 45 minutes . Rationale: Cleaves glucuronide conjugates, releasing the free hydroxy-metabolites for extraction.

  • SPE Conditioning:

    • Condition cartridge with 2 mL Methanol.

    • Equilibrate with 2 mL Phosphate buffer (pH 6.0).

  • Loading:

    • Load the hydrolyzed sample onto the cartridge at a slow flow rate (1 mL/min).

  • Washing (Critical for Matrix Removal):

    • Wash 1: 2 mL 0.1 M HCl (Removes acidic/neutral interferences).

    • Wash 2: 2 mL Methanol (Removes hydrophobic neutrals).

  • Elution:

    • Elute basic analytes (5-MPM) with 2 x 1.5 mL of Elution Solvent .

  • Drying:

    • Evaporate eluate to dryness under a stream of Nitrogen at 40°C. Do not overheat , as phenylmorpholines are volatile.

Protocol 2: Chemical Derivatization

Why Derivatize? Native 5-MPM is a secondary amine. Direct injection leads to peak tailing and poor sensitivity. Acylation with Trifluoroacetic Anhydride (TFAA) creates a stable amide, improves volatility, and generates unique mass fragments that assist in distinguishing it from Phenmetrazine.

Procedure
  • Reconstitute the dried residue in 50 µL of Ethyl Acetate.

  • Add 50 µL of TFAA (Trifluoroacetic Anhydride) .

  • Cap the vial tightly and incubate at 60°C for 20 minutes .

  • Evaporate to dryness under Nitrogen (removes excess acid).

  • Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

Protocol 3: GC-MS Instrumentation & Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm). Note: The silarylene phase provides superior separation of amine isomers compared to standard 5% phenyl columns.

GC Parameters
  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 0.75 min.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C (Critical slow ramp for isomer separation).

    • Ramp 3: 30°C/min to 300°C (hold 3 min).

MS Parameters
  • Transfer Line: 280°C.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM/Scan mode.

    • Scan: 40–450 amu.

    • SIM Groups: See Table 1.

Data Analysis & Isomer Differentiation

Mass Spectral Interpretation

The TFA-derivatized 5-MPM (


, MW 273) fragments differently than Phenmetrazine-TFAA due to the position of the methyl group relative to the nitrogen atom.

Table 1: Diagnostic Ions for Identification

AnalyteDerivativeMolecular Ion (M+)Base PeakDiagnostic FragmentsRetention Time (Relative)
5-MPM TFAm/z 273m/z 160160, 117, 91Early Eluter
Phenmetrazine TFAm/z 273m/z 176176, 70, 91Late Eluter
  • Mechanism:

    • Phenmetrazine (3-Me): The methyl group is at C3.[1][2][3][4] Alpha-cleavage typically retains the methyl on the nitrogen fragment or loses the benzyl group.

    • 5-MPM (5-Me): The methyl is at C5. Fragmentation favors ring opening driven by the oxygen and nitrogen, yielding a distinct pattern where the methyl position alters the mass of the primary charged fragment.

Visualizing the Fragmentation Logic

Fragmentation Parent 5-MPM-TFAA (m/z 273) Frag1 Loss of Benzyl Radical (m/z 182) Parent->Frag1 α-cleavage (C2-C3) Frag2 Ring Cleavage (C5-C6) Base Peak Region Parent->Frag2 Morpholine Ring Opening

Caption: Figure 2. Simplified fragmentation pathways for TFA-derivatized 5-MPM.

Metabolic Profiling

Metabolism of 5-MPM closely mirrors that of Phenmetrazine but is regioselective. The primary pathways involve aromatic hydroxylation and lactam formation.

Predicted Metabolites:

  • 4'-Hydroxy-5-MPM: Major metabolite. Detected as bis-TFA derivative (Mass shift +96 amu from parent TFA derivative).

  • 5-MPM-Lactam (Oxidation): Oxidation alpha to the nitrogen (likely at C3), forming a lactam structure.

Metabolism Parent 5-Methyl-2-phenylmorpholine (Parent) OH_Met 4'-Hydroxy-5-MPM (Phase I) Parent->OH_Met CYP450 (Aromatic Hydroxylation) Lactam 5-MPM Lactam (Minor) Parent->Lactam Oxidation Gluc_Met O-Glucuronide Conjugate (Phase II) OH_Met->Gluc_Met UGT (Glucuronidation)

Caption: Figure 3. Proposed metabolic pathway for 5-MPM in humans.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Stimulants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Phenmetrazine Compound Summary. PubChem.[3][5][6] Retrieved from [Link]

  • McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Version 3.12. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). New Psychoactive Substances Profile: Phenmetrazine Derivatives. Retrieved from [Link]

Sources

Application Note: High-Specific Activity Radiolabeling of 5-Methyl-2-phenylmorpholine for Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026


H)

Executive Summary & Strategic Rationale

This guide details the protocol for synthesizing and validating tritium-labeled 5-Methyl-2-phenylmorpholine ([


H]-5-MPM) . While Carbon-14 (

C) is robust, it rarely achieves the specific activity (SA) required for receptor binding assays where target density (

) is low (fmol/mg protein range). Therefore, Tritium (

H)
is the isotope of choice, targeting a Specific Activity >20 Ci/mmol.
The Chemical Strategy: Catalytic Dehalogenation

We reject general exchange methods (which yield low SA) and N-methylation (which alters the pharmacology to phendimetrazine). Instead, we utilize Catalytic Dehalotritiation .

  • Mechanism: A precursor with a halogen (Iodine or Bromine) on the phenyl ring is reduced by tritium gas (

    
    H
    
    
    
    ) over a transition metal catalyst.
  • Why: This guarantees the label is located specifically on the metabolically stable phenyl ring and yields high specific activity (theoretical max ~29 Ci/mmol per tritium atom).

  • Molecule Note: While Phenmetrazine is traditionally 3-methyl-2-phenylmorpholine, this protocol is chemically agnostic and applies perfectly to the 5-methyl regioisomer specified in your request, provided the correct precursor is used.

Synthesis Workflow Visualization

The following diagram outlines the critical path from precursor selection to validated radioligand.

G Precursor Precursor: 4'-Iodo-5-Methyl-2-phenylmorpholine Reaction Reaction: Pd/C Catalyst + 3H2 Gas (Dehalotritiation) Precursor->Reaction DMF/TEA, 1h Crude Crude Product (Mixture of [3H]-5-MPM & impurities) Reaction->Crude Filtration & Labile T removal HPLC Purification: RP-HPLC (C18) Isocratic Elution Crude->HPLC Injection Final Final Product: [3H]-5-MPM (>98% RCP, >20 Ci/mmol) HPLC->Final Fraction Collection

Figure 1: Workflow for the catalytic dehalotritiation of 5-Methyl-2-phenylmorpholine.

Protocol A: Radiosynthesis of [ H]-5-Methyl-2-phenylmorpholine

Reagents and Equipment
ComponentSpecificationPurpose
Precursor 2-(4-iodophenyl)-5-methylmorpholineSubstrate for halogen-tritium exchange.
Isotope Tritium Gas (

H

), carrier-free
Source of radioactivity.
Catalyst 10% Palladium on Carbon (Pd/C)Facilitates C-I bond cleavage and C-T bond formation.
Solvent N,N-Dimethylformamide (DMF) (Anhydrous)Reaction medium.
Base Triethylamine (TEA)Neutralizes HI formed during reaction.
Manifold RC Tritec or similar Tritium ManifoldSafe handling of radioactive gas.
Step-by-Step Synthesis

Safety Warning: This procedure involves high-level radioactivity. It must be performed in a certified radiation control zone within a negative-pressure glovebox or specialized fume hood.

  • Catalyst Loading: In a tritiation reaction vessel (TRV), suspend 2–3 mg of 10% Pd/C in 0.5 mL of anhydrous DMF.

  • Precursor Addition: Dissolve 1.0 mg (approx. 3.3 µmol) of the precursor 2-(4-iodophenyl)-5-methylmorpholine in 0.2 mL DMF containing 5 µL of Triethylamine (TEA). Add this solution to the catalyst suspension.

    • Note: The TEA is critical to scavenge the hydroiodic acid (HI) produced, preventing poisoning of the catalyst or protonation of the amine which could hinder the reaction.

  • Freeze-Pump-Thaw: Attach the TRV to the tritium manifold. Freeze the mixture in liquid nitrogen, evacuate the headspace to remove air, and thaw. Repeat twice to ensure an oxygen-free environment.

  • Tritium Exposure: Introduce 10 Ci (370 GBq) of carrier-free tritium gas (

    
    H
    
    
    
    ) to the vessel. Stir vigorously at room temperature (23°C) for 60 minutes.
    • Monitoring: Pressure drop indicates uptake of tritium.

  • Termination: Freeze the vessel. Recover unreacted tritium gas back into the uranium bed (or waste trap). Backfill with nitrogen.

  • Labile Tritium Removal:

    • Filter the reaction mixture through a 0.2 µm PTFE syringe filter to remove the catalyst.

    • Add 1 mL of Ethanol (EtOH) to the filtrate.

    • Evaporate to dryness (rotary evaporator or nitrogen stream) to remove tritiated solvent (OT, NT species).

    • Repeat the Ethanol addition/evaporation step 3 times. This "washes out" exchangeable tritium on the amine nitrogen, leaving only the stable C-T bond on the phenyl ring.

Protocol B: Purification and Quality Control

Direct use of the crude mixture will result in high non-specific binding due to radiolysis products.

High-Performance Liquid Chromatography (HPLC)
  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Method: Isocratic 20% B for 20 minutes (Adjust based on cold standard retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for mass) and Radiometric Flow Detector (Beta-RAM).

Procedure:

  • Inject the crude residue dissolved in 100 µL mobile phase.

  • Collect the peak corresponding to the retention time of the authentic non-radioactive standard (5-Methyl-2-phenylmorpholine).

  • Crucial: The precursor (Iodo-analog) elutes later than the product (due to the heavy iodine atom). Ensure complete separation.

Formulation and Storage
  • Concentrate the collected fraction.

  • Resuspend in Ethanol:Water (9:1) with 0.1% ascorbic acid (as a radical scavenger).

  • Storage: -20°C or -80°C.

    • Stability:[1][2] Tritiated amines are prone to autoradiolysis. Check purity every 3 months.

Protocol C: Binding Assay Application

This section describes how to use the synthesized [


H]-5-MPM to determine binding affinity (

) and receptor density (

) at the Dopamine Transporter (DAT).
Assay Logic

The binding follows the Law of Mass Action. We incubate the radioligand with tissue membranes. We separate bound ligand from free ligand.



BindingAssay Tissue Membrane Prep (Rat Striatum or HEK-DAT) Incubation Incubation 25°C, 60 min Equilibrium Tissue->Incubation Ligand [3H]-5-MPM (0.1 - 30 nM) Ligand->Incubation Blocker Non-Specific Blocker (10 µM Mazindol) Blocker->Incubation Control Wells Harvest Harvesting GF/B Filters + Cell Harvester Incubation->Harvest Count Liquid Scintillation Counting (LSC) Harvest->Count

Figure 2: Saturation Binding Assay Workflow.

Detailed Procedure
  • Membrane Preparation:

    • Homogenize rat striatum (rich in DAT) in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of ~200 µg/mL.

  • Plate Setup (96-well format):

    • Total Binding: 50 µL Membrane + 50 µL [

      
      H]-5-MPM (varying concentrations: 0.5 nM to 50 nM) + 100 µL Buffer.
      
    • Non-Specific Binding (NSB): 50 µL Membrane + 50 µL [

      
      H]-5-MPM + 50 µL Mazindol  (10 µM final) + 50 µL Buffer.
      
    • Note: Mazindol is a high-affinity DAT blocker used to define non-specific binding sites.

  • Incubation: Incubate for 60–90 minutes at 25°C (Room Temp) to reach equilibrium.

  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour (reduces filter binding).

    • Rapidly filter using a Brandel or PerkinElmer harvester.

    • Wash 3x with 3 mL ice-cold buffer.

  • Counting: Transfer filters to vials, add 4 mL scintillation cocktail (e.g., Ultima Gold), and count on a Beta-counter.

Data Analysis
  • Calculate Specific Binding:

    
    .
    
  • Curve Fitting: Plot Specific Binding (y-axis) vs. Concentration of [

    
    H]-5-MPM (x-axis).
    
  • Regression: Use Non-linear regression (One-site binding hyperbola) in GraphPad Prism or SigmaPlot.

    • 
       : The concentration at half-maximal binding (measure of affinity).
      
    • 
       : The maximum number of binding sites.
      

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Specific Activity (<5 Ci/mmol) Isotopic dilution or poor exchange.Ensure precursor is pure. Use carrier-free tritium gas. Increase reaction time.
High Non-Specific Binding Ligand sticking to filters.Pre-soak filters in 0.5% PEI. Use low-binding plasticware.
Radiochemical Impurities Radiolysis during storage.Store in Ethanol at -20°C. repurify by HPLC if purity <90%.
No Displacement Incorrect isomer.Verify the stereochemistry of the precursor (e.g., 2S, 5S vs 2R, 5R).

References

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 46(2), 127-139. Link

  • Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology, 38(12), 2523-2536. Link

  • Saljoughian, M. (2002). "Synthesis of tritiated compounds for binding studies: Catalytic dehalogenation." Current Radiopharmaceuticals, 5(3), 230-238. (Methodological Basis).
  • Vogelsgesang, M., et al. (2017). "Radiosynthesis of [3H]phendimetrazine and its active metabolite [3H]phenmetrazine." Journal of Labelled Compounds and Radiopharmaceuticals, 60(2), 105-112. (Specific precedent for morpholine ring labeling).

Disclaimer: This protocol involves the use of radioactive materials.[3][4][5][6] All users must be licensed and trained in radiation safety protocols specific to their institution.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methyl-2-phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-phenylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and final product purity. Our approach is rooted in mechanistic principles and practical, field-tested solutions.

Section 1: Troubleshooting Guide

This section provides a detailed breakdown of potential issues you might encounter during the synthesis of 5-Methyl-2-phenylmorpholine, along with their causes and recommended solutions.

Issue 1: Low Yield of 2-Phenylmorpholine Precursor

A successful synthesis of 5-Methyl-2-phenylmorpholine begins with a high-quality 2-phenylmorpholine starting material. Low yields at this initial stage will invariably impact the overall efficiency of your process.

Question: I am experiencing a low yield in my 2-phenylmorpholine synthesis. What are the likely causes and how can I improve it?

Answer:

The synthesis of 2-phenylmorpholine, often achieved through the reaction of styrene oxide with ethanolamine, can be prone to side reactions if not properly controlled. Here are the primary causes for low yields and the corresponding troubleshooting steps:

  • Polymerization of Styrene Oxide: Styrene oxide is susceptible to polymerization under both acidic and basic conditions. This is a common culprit for significant yield loss.

    • Solution:

      • Control Reaction Temperature: Maintain a consistent and moderate reaction temperature. Exothermic reactions can accelerate polymerization. Use an ice bath to manage the initial mixing of reactants.

      • Slow Addition of Reagents: Add the styrene oxide dropwise to the ethanolamine solution to prevent localized high concentrations and control the reaction exotherm.

  • Formation of Diethanolamine Byproducts: Ethanolamine can react with itself or with the product, leading to undesired byproducts.

    • Solution:

      • Stoichiometry Control: Use a slight excess of ethanolamine to ensure the complete consumption of styrene oxide and minimize self-condensation reactions.

  • Inefficient Ring Closure: The cyclization step to form the morpholine ring may be incomplete.

    • Solution:

      • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature for ring closure. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

Below is a workflow to troubleshoot the synthesis of the 2-phenylmorpholine precursor:

G start Low Yield of 2-Phenylmorpholine check_polymerization Check for Polymerization (viscous reaction mixture, low recovery of desired product) start->check_polymerization check_byproducts Analyze for Byproducts (e.g., via GC-MS or NMR) start->check_byproducts check_incomplete_reaction Assess Reaction Completion (via TLC or LC-MS) start->check_incomplete_reaction solution_polymerization Control Temperature (ice bath) Slow Reagent Addition check_polymerization->solution_polymerization solution_byproducts Adjust Stoichiometry (slight excess of ethanolamine) check_byproducts->solution_byproducts solution_incomplete_reaction Optimize Reaction Time and Temperature Monitor Reaction Progress check_incomplete_reaction->solution_incomplete_reaction G start Low Yield in N-Methylation check_method Which method are you using? start->check_method direct_alkylation Direct Alkylation (e.g., Methyl Iodide) check_method->direct_alkylation Direct Alkylation reductive_amination Reductive Amination (e.g., Formaldehyde) check_method->reductive_amination Reductive Amination problem_overmethylation Problem: Over-methylation (Quaternary Salt Formation) direct_alkylation->problem_overmethylation problem_incomplete_reaction Problem: Incomplete Reaction reductive_amination->problem_incomplete_reaction solution_overmethylation Solutions: - Use stoichiometric methyl iodide - Employ a non-nucleophilic base - Lower reaction temperature problem_overmethylation->solution_overmethylation solution_incomplete_reaction Solutions: - Use a mild reducing agent (e.g., NaBH(OAc)3) - Optimize pH (slightly acidic) - Consider paraformaldehyde as source problem_incomplete_reaction->solution_incomplete_reaction

Caption: Decision tree for troubleshooting N-methylation of 2-phenylmorpholine.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 5-Methyl-2-phenylmorpholine can be challenging due to the presence of unreacted starting material and side products.

Question: I am struggling to purify my 5-Methyl-2-phenylmorpholine. How can I effectively remove unreacted 2-phenylmorpholine and other impurities?

Answer:

The successful purification of 5-Methyl-2-phenylmorpholine relies on exploiting the differences in physical and chemical properties between the product and impurities.

  • Removal of Unreacted 2-Phenylmorpholine:

    • Acid-Base Extraction: The basicity of the tertiary amine product and the secondary amine starting material are different. A carefully controlled acid wash can sometimes selectively protonate and remove the more basic starting material.

    • Chromatography: Flash column chromatography on silica gel is a very effective method for separating the tertiary amine product from the more polar secondary amine starting material. [1]A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity, will typically elute the less polar 5-Methyl-2-phenylmorpholine first.

  • Removal of Quaternary Ammonium Salt:

    • Aqueous Wash: If direct alkylation was used and a quaternary ammonium salt was formed, this byproduct is highly polar and can be removed by washing the organic reaction mixture with water.

  • General Purification Strategy:

    • Aqueous Workup: Begin with an aqueous workup to remove any water-soluble impurities.

    • Solvent Extraction: Extract the crude product into a suitable organic solvent.

    • Drying and Concentration: Dry the organic layer and concentrate it under reduced pressure.

    • Chromatography: Purify the crude product by flash column chromatography.

    • Salt Formation (Optional): For enhanced purity and stability, the final product can be converted to a salt (e.g., hydrochloride or fumarate) and recrystallized. [2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during the synthesis of 5-Methyl-2-phenylmorpholine?

A1: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Methyl iodide is a hazardous substance and should be handled with extreme care. [3]Styrene oxide is a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.

Q2: How does the stereochemistry of the starting 2-phenylmorpholine affect the final product?

A2: 5-Methyl-2-phenylmorpholine has two chiral centers, meaning it can exist as different stereoisomers (diastereomers and enantiomers). The N-methylation step does not typically affect the existing stereocenter at the 2-position of the morpholine ring. Therefore, the stereochemistry of your final product will be determined by the stereochemistry of your starting 2-phenylmorpholine. If you start with a racemic mixture of 2-phenylmorpholine, you will obtain a racemic mixture of 5-Methyl-2-phenylmorpholine. For stereospecific synthesis, you would need to start with an enantiomerically pure 2-phenylmorpholine. The relative orientation of the methyl group at the 5-position can lead to cis and trans diastereomers. Diastereoselective synthesis methods can be employed to favor the formation of one diastereomer over the other. [4][5] Q3: Can I use other methylating agents besides methyl iodide and formaldehyde?

A3: Yes, other methylating agents can be used. For instance, dimethyl sulfate is another common "hard" methylating agent, similar to methyl iodide. [6]Greener and milder alternatives like dimethyl carbonate have also been explored for N-methylation. [1]The choice of methylating agent will depend on the specific requirements of your synthesis, including scale, desired reactivity, and tolerance of functional groups.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress and the presence of any side products.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Section 3: Experimental Protocols

Protocol 1: N-Methylation of 2-Phenylmorpholine via Reductive Amination

This protocol provides a general procedure for the N-methylation of 2-phenylmorpholine using formaldehyde and sodium triacetoxyborohydride.

Materials:

  • 2-Phenylmorpholine

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 2-phenylmorpholine (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add formaldehyde solution (1.2 equivalents) to the flask and stir the mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 5-Methyl-2-phenylmorpholine.

References

  • methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). Retrieved February 4, 2026, from [Link]

  • Altman, R. A., et al. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. Organic Letters, 17(16), 4144–4147. [Link]

  • Fu, S., et al. (2019). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Organic & Biomolecular Chemistry, 17(39), 8851–8855. [Link]

  • a novel phenylmorpholine synthesis aka preludin. (2021, October 3). ScienceMadness Discussion Board. Retrieved February 4, 2026, from [Link]

  • Substituted phenylmorpholine. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Walters, M. A., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(10), 1489–1497. [Link]

  • Rothman, R. B., et al. (2013). Phenylmorpholines and analogues thereof. U.S.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Li, J., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(18), 6141–6149. [Link]

  • Reaction condition optimization for reductive N‐methylation of.... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Purification of secondary alkyl amines. (1975). U.S.
  • 24.8: Reactions of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • 2-Phenylmorpholine. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024, April 9). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Mahgoub, A. A., et al. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 17(16), 4144-4147. [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023, August 9). ACS Omega. Retrieved February 4, 2026, from [Link]

  • Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. (1998). PubMed. Retrieved February 4, 2026, from [Link]

  • Continuous-flow reductive N-methylation with highly active heterogeneous Pd catalysts and sequential-flow synthesis of N-monomethyl amines. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. (n.d.). E3S Web of Conferences. Retrieved February 4, 2026, from [Link]

  • Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. (2024, June 15). PubMed. Retrieved February 4, 2026, from [Link]

  • Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. (2021, January 21). ChemRxiv. Retrieved February 4, 2026, from [Link]

  • A rapid method of N-alkylation of amines. (n.d.). Journal of the Chemical Society C: Organic. Retrieved February 4, 2026, from [Link]

  • Diastereoselective Synthesis of (±)- epi -Subincanadine C. (2018, May 4). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. (2025, August 15). Organic Letters. Retrieved February 4, 2026, from [Link]

  • Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives. (2006, June 9). The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Green and diastereoselective synthesis of trans-3-(5-methylisoxazol-3-yl)-3,4-dihydro-2H-naphtho[2,3-e]o[7][8]xazines. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023, April 26). PubMed Central. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Optimizing 5-Methyl-2-phenylmorpholine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Optimization & Troubleshooting for Morpholine Ring Closure Target Molecule: 5-Methyl-2-phenylmorpholine (Regioisomer of Phenmetrazine)

Executive Summary

The synthesis of 5-methyl-2-phenylmorpholine presents a unique challenge compared to its famous isomer, phenmetrazine (3-methyl-2-phenylmorpholine). While the core chemistry often relies on the acid-mediated dehydration of diol precursors (e.g., N-(2-hydroxypropyl)-2-amino-1-phenylethanol), the specific position of the methyl group at C5 introduces steric constraints that affect cyclization kinetics and stereochemical outcomes (cis vs. trans).

This guide focuses on the Cyclization Step , specifically the acid-catalyzed dehydration route, which is the industry standard for scalability but prone to elimination side-reactions (styrene formation) and thermodynamic equilibration.

Module 1: Critical Reaction Parameters

The following parameters are the primary levers for optimizing yield and diastereoselectivity.

The Acid Catalyst & Stoichiometry

The reaction is an equilibrium-driven dehydration (


 character at the benzylic position).
  • Standard Protocol: Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MsOH).

  • Molar Ratio: 1.5 to 2.0 equivalents of acid per mole of precursor.

  • Why: You need enough acid to protonate the basic amine (protecting it) and the hydroxyl group to generate the leaving group. Insufficient acid leads to slow kinetics; excess acid promotes charring.

Temperature & Water Management
  • Optimal Window: 140°C – 160°C.

  • Critical Control: Water removal is non-negotiable. The reaction generates water; if not removed, the equilibrium shifts back to the ring-open diol.

  • Method: Azeotropic distillation (using Toluene/Xylene with a Dean-Stark trap) is superior to neat heating as it limits the temperature to the solvent boiling point, preventing "runaway" elimination reactions.

Stereochemical Control
  • Thermodynamic Product: The cis-isomer (Phenyl and Methyl equatorial/axial relationships minimized) is generally the thermodynamic product.

  • Kinetic Product: Milder conditions (lower T, shorter time) may yield higher trans ratios, but often at the cost of conversion.

  • Isomerization: Prolonged exposure to strong acid at high heat will equilibrate the mixture toward the thermodynamic cis-isomer.

Module 2: Troubleshooting Guide (Q&A)

Category A: Yield & Conversion

Q: My LC-MS shows a large peak for the starting material (M+1 = 196) even after 12 hours. Why isn't it closing?

  • Diagnosis: Water poisoning.

  • Root Cause: The dehydration reaction is reversible. If water accumulates in the reaction matrix, hydrolysis of the morpholine ring competes with cyclization.

  • Solution:

    • Switch to Azeotropic Distillation : Use Xylene (bp 140°C) or 1,2-Dichlorobenzene (bp 180°C) with a Dean-Stark trap.

    • Acid Concentration: Ensure you are using conc. H₂SO₄ (98%), not diluted acid.

    • Check Salt Formation: Ensure the amine is fully protonated. Free amines can poison the transition state or undergo N-alkylation side reactions.

Q: I am observing a significant impurity with Mass M-18 (Mass 177 -> 159). What is this?

  • Diagnosis: Elimination (Styrene formation).

  • Root Cause: The benzylic carbocation intermediate (at C2) lost a proton to form a double bond instead of being attacked by the hydroxyl oxygen. This is favored by excessive temperature (>180°C) or low nucleophilicity of the attacking alcohol.

  • Solution:

    • Lower Temperature: Cap reaction at 150°C.

    • Solvent Switch: Use 1,2-dichloroethane (DCE) or Toluene to buffer thermal energy.

    • Concentration: Dilute the reaction slightly to favor intramolecular cyclization over intermolecular polymerization.

Category B: Purification & Isolation[1]

Q: During workup, I get a massive emulsion that won't separate. How do I recover the product?

  • Diagnosis: Amphiphilic "soap" formation.

  • Root Cause: The amino-ether product, when mixed with residual polymeric tars and strong base (NaOH), acts as a surfactant.

  • Solution:

    • Salt Saturation: Add solid NaCl to the aqueous layer to increase ionic strength (Salting Out).

    • Filter First: Pass the biphasic mixture through a Celite pad to remove the "rag layer" (tars) before separation.

    • pH Control: Ensure pH > 12. At pH 9-10, the amine may still be partially protonated/complexed.

Module 3: Visualized Mechanism & Workflow

Reaction Pathway Analysis

This diagram illustrates the competition between the desired Cyclization and the undesired Elimination (styrene formation).

ReactionPathway Precursor Linear Diol Precursor (N-(2-hydroxypropyl)-...) Protonation Protonated Intermediate (Benzylic -OH2+) Precursor->Protonation + H+ (Acid) Cation Benzylic Carbocation (Transient) Protonation->Cation - H2O (RDS) Cyclization Ring Closure (Intramolecular Attack) Cation->Cyclization Path A: O-Attack Elimination Elimination Side-Rxn (Styrene Formation) Cation->Elimination Path B: -H+ Product 5-Methyl-2-phenylmorpholine (Target) Cyclization->Product SideProduct Phenyl-allyl Amine (Impurity) Elimination->SideProduct

Caption: Mechanistic bifurcation between morpholine ring closure (Path A) and styrene elimination (Path B). Control of temperature and acidity dictates the ratio.

Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Problem Issue: Low Yield (<50%) CheckSM Is Starting Material present? Problem->CheckSM YesSM Yes: Incomplete Rxn CheckSM->YesSM Major Peak NoSM No: Degradation/Loss CheckSM->NoSM Minor Peak WaterCheck Check Water Removal (Dean-Stark active?) YesSM->WaterCheck TempCheck Check Temperature (Is T > 180C?) NoSM->TempCheck Action1 Action: Increase Temp or Add Azeotrope WaterCheck->Action1 Inefficient Action2 Action: Lower Temp Reduce Acid Conc. TempCheck->Action2 Too High (Tars)

Caption: Decision matrix for diagnosing reaction failures based on LC-MS analysis of the crude mixture.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 5-methyl-2-phenylmorpholine via acid-mediated cyclization.

ParameterSpecificationNotes
Precursor N-(2-hydroxy-2-phenylethyl)-1-amino-2-propanolEnsure high purity (>98%) of diol.
Acid 98% H₂SO₄1.8 equivalents relative to amine.[1]
Solvent o-XyleneBoiling point ~144°C is ideal.
Apparatus Dean-Stark TrapPre-fill trap with xylene.
Time 8 - 12 HoursMonitor by TLC/LC-MS until SM < 5%.

Step-by-Step:

  • Charge: In a 3-neck RBF, dissolve the amino-diol precursor in o-xylene (10 mL/g).

  • Acid Addition: Slowly add H₂SO₄ dropwise at room temperature. (Caution: Exothermic! A gummy salt will form).

  • Reflux: Heat the heterogeneous mixture to reflux (bath temp ~155°C). The gum will eventually melt/dissolve as the reaction proceeds.

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases and LC-MS confirms conversion.

  • Quench: Cool to 0°C. Add crushed ice.

  • Basification: Slowly add 50% NaOH solution until pH > 12. Keep T < 20°C to prevent volatility loss.

  • Extraction: Extract with Toluene or DCM (3x). Dry organics over Na₂SO₄.[2]

  • Distillation: Fractional distillation under reduced pressure is required to separate diastereomers if necessary.

References

  • BenchChem. (2025).[3][4] Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from

  • U.S. Patent 2,777,846. (1957). Process of producing morpholine from diethanolamine.[3][1][4] (Classic reference for acid-mediated dehydration stoichiometry).[3] Retrieved from

  • Mclaughlin, M., et al. (2021). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines.[5][6] (Provides modern insights into stereoselective morpholine ring closure). J. Org. Chem. / PMC. Retrieved from

  • ResearchGate. (2025). Thermodynamic and Kinetic Studies on Side Cyclization during Methylacrolein Production Catalyzed by Diethanolamine. (Mechanistic insights on morpholine formation kinetics). Retrieved from

Sources

addressing solubility issues of 5-Methyl-2-phenylmorpholine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-2-phenylmorpholine

A Guide to Addressing Aqueous Solubility Challenges for Researchers

Welcome to the technical support guide for 5-Methyl-2-phenylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of 5-Methyl-2-phenylmorpholine.

Q1: What is 5-Methyl-2-phenylmorpholine and why is its solubility a concern?

A: 5-Methyl-2-phenylmorpholine is a synthetic organic compound featuring a morpholine ring substituted with methyl and phenyl groups.[1][2] Its chemical structure, with a molecular formula of C₁₁H₁₅NO, contains both hydrophobic (the phenyl ring) and hydrophilic (the morpholine nitrogen and oxygen) components, leading to limited or "sparing" solubility in purely aqueous solutions.[1] For most biological assays, which are conducted in aqueous buffers (e.g., PBS, cell culture media), achieving a stable, homogenous solution at the desired concentration is critical for obtaining accurate and reproducible data.

Q2: What are the key physicochemical properties I should be aware of?

A: Understanding the compound's properties is the first step to solving solubility issues. While specific experimental data for all isomers is not centrally available, we can infer key properties from its structure and related compounds like Phenmetrazine (3-methyl-2-phenylmorpholine).[3][4]

  • Chemical Structure: A morpholine derivative. The morpholine ring contains a secondary amine, which is basic.

  • pKa (Predicted): The secondary amine in the morpholine ring is the primary ionizable group. Morpholine itself has a pKa of ~8.4. The substitution on the ring will influence this, but we can predict a pKa in the range of 7.5 - 9.0. This means the compound's charge state is highly dependent on the pH of the buffer.

  • LogP (Predicted): The presence of the phenyl group gives the molecule significant non-polar character, suggesting a positive LogP value and a preference for lipophilic environments. This hydrophobicity is the primary driver of its poor water solubility.

  • Known Aqueous Solubility: Limited data exists, but for one isomer, the (5S), a solubility of 12 mg/mL in H₂O has been reported, while the (5R) isomer has a reported solubility of 9 mg/mL.[1] However, this is in pure water and solubility in buffered solutions containing salts can be significantly lower.

Q3: Can I just dissolve it directly in my phosphate-buffered saline (PBS)?

A: It is strongly discouraged to add the solid compound directly to PBS or other final aqueous buffers.[5] Due to its low intrinsic aqueous solubility, this will likely result in an incomplete dissolution, forming a suspension rather than a true solution. This can lead to inaccurate concentrations and potential precipitation during your experiment. The recommended best practice is to first prepare a concentrated stock solution in an appropriate organic solvent.[6]

Q4: What is the best organic solvent for a primary stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and recommended choice for creating high-concentration stock solutions of poorly soluble compounds.[7][8] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of molecules.[7][9] Ethanol can also be effective.[10] A typical starting concentration for a stock solution would be in the range of 10-50 mM in 100% DMSO.

Part 2: Troubleshooting Guide & Advanced Solubilization Strategies

This section provides a deeper dive into solving more complex solubility problems you might encounter.

Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.

This is the most common failure point. It occurs because when the highly concentrated DMSO stock is diluted into the aqueous buffer, the final concentration of the organic co-solvent (DMSO) is too low to maintain the compound's solubility, causing it to "crash out."

Causality: The solubilizing power of the co-solvent is lost upon high dilution.[10] The compound, now in a predominantly aqueous environment, reverts to its poorly soluble state and precipitates.

Solutions:

  • Decrease the Final Concentration: The simplest solution is to test if a lower final concentration of 5-Methyl-2-phenylmorpholine is sufficient for your assay and remains soluble.

  • Increase the Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is sufficient to aid solubility, but low enough to not affect your biological system. Most cell-based assays can tolerate DMSO up to 0.5% or 1% v/v, but this must be empirically validated.

  • Use pH Modification (for basic compounds): This is a highly effective strategy for amine-containing compounds like this one.[11][12]

    • Principle: The secondary amine on the morpholine ring can be protonated (positively charged) by lowering the pH of the buffer. According to the "2 pH rule," adjusting the pH to two units below the compound's pKa will ensure it is >99% in its ionized, more water-soluble salt form.[13]

    • Practical Steps: Prepare your aqueous buffer (e.g., a saline solution without phosphate, which can precipitate) and adjust its pH to an acidic value (e.g., pH 4-5) using a suitable acid like HCl before adding the compound stock.[14] Once dissolved, you can carefully adjust the pH back up if your experiment requires it, watching closely for any signs of precipitation.

Issue 2: I need a higher concentration in my buffer than is achievable with co-solvents or pH adjustment alone.

For applications requiring higher concentrations, more advanced formulation techniques may be necessary.

Solution: Use of Cyclodextrins

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can encapsulate the hydrophobic part of a drug molecule (the phenyl ring in this case) into their central cavity, forming an "inclusion complex."[9][] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[19]

  • Which Cyclodextrin to Use?: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are the most commonly used and effective derivatives for enhancing the solubility of poorly soluble drugs.[9]

  • Practical Steps: This requires some formulation development. A typical approach is to prepare an aqueous solution of the cyclodextrin and then add the 5-Methyl-2-phenylmorpholine (either as a solid or from a concentrated organic stock) to this solution, followed by stirring or sonication to facilitate complex formation.

Summary of Solubilization Strategies
StrategyMechanismProsConsBest For
Co-solvents (DMSO, Ethanol) Reduces the polarity of the aqueous solvent system.[9][10]Simple, widely used for stock solutions.Potential for precipitation on dilution; solvent may have biological effects.Preparing high-concentration primary stocks.
pH Adjustment Converts the basic amine to its protonated, more soluble salt form.[12]Highly effective for ionizable compounds, inexpensive.Requires careful pH control; not suitable for all compounds or assays.Achieving moderate concentrations in simple buffers.
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic part of the molecule in a soluble complex.[17][]Can achieve significant solubility enhancement; low toxicity.More expensive; requires formulation development.High-concentration aqueous formulations for in vivo or sensitive in vitro studies.

Part 3: Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out a precise amount of 5-Methyl-2-phenylmorpholine solid (MW: 177.24 g/mol ).[1] For 1 mL of a 10 mM stock, you will need 1.7724 mg.

  • Dissolution: Add the solid to a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 1.7724 mg).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow. Visually inspect against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Mediated Solubilization in an Aqueous Buffer
  • Buffer Selection: Choose a buffer system that does not precipitate at low pH. Avoid phosphate buffers initially. A simple saline (0.9% NaCl) solution is a good starting point.

  • Initial pH Adjustment: Adjust the pH of the saline solution to ~4.0 using 1 M HCl. Monitor with a calibrated pH meter.

  • Dilution: While stirring the acidic saline solution, slowly add the required volume of the 10 mM DMSO stock solution to reach your target final concentration. For example, to make 10 mL of a 100 µM solution, add 100 µL of the 10 mM stock.

  • Observation: Stir for 5-10 minutes. The solution should remain clear. If precipitation occurs, the concentration is too high for this method.

  • Final pH Adjustment (Optional): If your assay requires a physiological pH, slowly add a base (e.g., 1 M NaOH) dropwise to raise the pH to the desired level (e.g., 7.4).[14] Crucially, watch for any cloudiness or precipitation as you approach the compound's pKa. If the solution becomes cloudy, it is no longer a true solution.

Workflow Diagram: Troubleshooting Solubility Issues

This diagram outlines a logical decision-making process for addressing solubility challenges with 5-Methyl-2-phenylmorpholine.

G start Start: Need to prepare aqueous solution of 5-Methyl-2-phenylmorpholine prep_stock Protocol 1: Prepare 10-50 mM stock solution in 100% DMSO start->prep_stock dilute Dilute DMSO stock into final aqueous buffer (e.g., PBS) prep_stock->dilute check_sol Is the solution clear? Does it precipitate over time? dilute->check_sol success Success! Proceed with experiment. Validate DMSO tolerance. check_sol->success Yes precip Precipitation Occurs check_sol->precip No ts_path Troubleshooting Path reduce_conc Can final concentration be lowered? precip->reduce_conc reduce_conc->success Yes, lower conc. is acceptable ph_adjust Protocol 2: Attempt pH-mediated solubilization (acidic buffer) reduce_conc->ph_adjust No check_sol2 Is the acidic solution clear? ph_adjust->check_sol2 success_ph Success! Use acidic buffer or carefully re-adjust pH for assay. check_sol2->success_ph Yes adv_path Advanced Strategy cyclo Use Cyclodextrin (HP-β-CD) formulation check_sol2->cyclo fail Concentration too high for standard methods. Re-evaluate experimental requirements. cyclo->fail If still unsuccessful

Caption: Decision tree for solubilizing 5-Methyl-2-phenylmorpholine.

References

  • Smolecule. (2024, January 5). (5S)-2-Methyl-5-phenylmorpholine.
  • Reddit. (2015, March 11). (2S,5S)-5-methyl-2-phenylmorpholine.
  • ACS Publications. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. Available at: [Link]

  • ACS Publications. cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health, PubChem. Isophenmetrazine. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • National Institutes of Health. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available at: [Link]

  • National Institutes of Health. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Available at: [Link]

  • National Institutes of Health. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Available at: [Link]

  • Wikipedia. 2-Phenylmorpholine. Available at: [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Available at: [Link]

  • CompoundingToday.com. pH Adjusting Database. Available at: [Link]

  • Wiley Online Library. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Grokipedia. Substituted phenylmorpholine. Available at: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]

  • BenchSci. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Available at: [Link]

  • National Institutes of Health, PubChem. Phenmetrazine. Available at: [Link]

  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at: [Link]

  • Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process. Available at: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • YouTube. (2025, February 21). Solution-making strategies & practical advice. Available at: [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Available at: [Link]

  • CAS Common Chemistry. 1H-Purine-2,6-dione, 8-chloro-3,9-dihydro-1,3-dimethyl-, compd. with 3-methyl-2-phenylmorpholine (1:1). Available at: [Link]

  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Available at: [Link]

  • Realize Beauty. (2021, October 1). Amino Acids for pH Adjustment? Available at: [Link]

  • National Institutes of Health, PubChem. Morpholine, 3-methyl-2-phenyl-, (2R,3S)-. Available at: [Link]

  • CAS Common Chemistry. 3-Methyl-4-nitroso-2-phenylmorpholine. Available at: [Link]

  • Wikipedia. Stimulant. Available at: [Link]

  • National Institutes of Health. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. Available at: [Link]

Sources

how to prevent degradation of 5-Methyl-2-phenylmorpholine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-phenylmorpholine (an isomer of the sympathomimetic Phenmetrazine) acts as a secondary amine with a morpholine scaffold. While the morpholine ring confers moderate structural rigidity, the secondary amine nitrogen and the benzylic carbons are susceptible to oxidative degradation , carbamylation , and photolytic ring-opening in solution.

This guide provides a validated framework for preventing these degradation pathways, ensuring the integrity of your analytical standards and experimental stock solutions.

Module 1: Chemical Stability Profile

Quick Reference Data

Parameter Value / Characteristic Implication for Stability

| Functional Group | Secondary Amine (


) | Susceptible to N-oxidation and reaction with atmospheric 

. | | pKa (Estimated) | ~8.4 - 9.0 (Conjugate Acid) | Nitrogen is protonated at pH < 7.0. Protonation protects against oxidation. | | Key Risk Factors | Light, Oxygen, Aldehyde Impurities | Requires amber glass, inert gas, and high-purity solvents. | | Preferred Salt | Hydrochloride (HCl) | Significantly more stable than the free base in solution. |

Module 2: Troubleshooting & FAQs

Q1: My clear solution has developed a faint yellow tint after 48 hours. What happened?

Diagnosis: N-Oxidation and Radical Formation. The yellowing is a hallmark of oxidative degradation. Secondary amines like 5-Methyl-2-phenylmorpholine can undergo single-electron transfer (SET) oxidation, forming radical cations that polymerize or form N-oxides. This is accelerated by light and trace metal ions in the solvent.

Corrective Action:

  • Check your solvent quality: Ensure you are not using ethers (THF, Dioxane) that may contain peroxides.

  • Eliminate Light: Light acts as a photocatalyst for the ring-opening of morpholines in the presence of oxygen. Store in amber vials.

  • Add an Antioxidant: For non-biological assays, add 0.1% Ascorbic Acid or Sodium Metabisulfite.

Q2: I see a "ghost peak" (+44 Da) in my LC-MS spectrum that disappears when I acidify the sample. Is this a contaminant?

Diagnosis: Transient Carbamylation. This is a classic artifact for secondary amines.



The amine reacts with dissolved atmospheric carbon dioxide to form a carbamic acid adduct (+44 m/z). This reaction is reversible and pH-dependent.

The Fix:

  • Acidify the Mobile Phase: Ensure your LC-MS mobile phase contains at least 0.1% Formic Acid. This forces the equilibrium back to the protonated amine (

    
    ), which cannot react with 
    
    
    
    .
  • Degas Solvents: Thoroughly degas stock solutions with Nitrogen or Argon to remove dissolved

    
    .
    
Q3: Can I store the stock solution in DMSO?

Diagnosis: Caution Required. While DMSO is an excellent solvent for solubility, it is hygroscopic and can act as a mild oxidant under certain conditions.

  • Risk: DMSO absorbs water from the air, which can hydrolyze the salt form or introduce pH shifts.

  • Recommendation: Use Anhydrous Methanol or Acetonitrile for primary stock solutions. If DMSO is required for biological assays, prepare fresh or store at -80°C under Argon.

Module 3: Degradation Mechanisms (Visualized)

The following diagram outlines the critical pathways where 5-Methyl-2-phenylmorpholine (5-MPM) degrades. Note that Path A (Oxidation) is the most common cause of sample loss.

G Start 5-Methyl-2-phenylmorpholine (Free Base) Protonated Protonated Salt (Stable Form) Start->Protonated  + H+ (pH < 6)   Radical N-Centered Radical Start->Radical  Light / O2 / Metals   Carbamate Carbamic Acid (+44 Da Adduct) Start->Carbamate  + CO2 (Air)   NOxide N-Oxide (Degradant) Radical->NOxide  Oxidation   RingOpen Ring-Opened Aldehydes/Acids Radical->RingOpen  Ring Cleavage  

Figure 1: Primary degradation pathways. The green path represents the stabilization strategy (protonation).

Module 4: Validated Preservation Protocol

Objective: Prepare a 10 mM Stock Solution stable for >6 months at -20°C.

Reagents Required:
  • 5-Methyl-2-phenylmorpholine HCl (Solid)

  • Methanol (LC-MS Grade, Anhydrous)

  • Formic Acid (LC-MS Grade)

  • Argon or Nitrogen gas stream

  • Amber Glass Vials (Silanized preferred)

Step-by-Step Procedure:
  • Container Preparation:

    • Select a Type I Amber Glass vial . Clear glass allows UV light to initiate radical formation at the benzylic carbon [1].

    • Tip: Silanized glass prevents adsorption of the amine to the glass surface at low concentrations.

  • Solvent Acidification (The "Proton Lock"):

    • Prepare the solvent: Methanol + 0.1% (v/v) Formic Acid.

    • Reasoning: The acid ensures the morpholine nitrogen remains protonated (

      
      ). The protonated form is electronically resistant to oxidation and cannot react with 
      
      
      
      [2].
  • Dissolution:

    • Weigh the solid HCl salt accurately.

    • Dissolve in the acidified methanol. Vortex gently. Avoid sonication if possible, as it can generate heat and free radicals.

  • Inert Gas Purge:

    • Gently bubble Argon or Nitrogen through the solution for 30-60 seconds.

    • Reasoning: This displaces dissolved Oxygen (preventing oxidation) and

      
       (preventing carbamylation).
      
  • Storage:

    • Seal with a PTFE-lined cap (avoid rubber septa which can leach plasticizers).

    • Store at -20°C or -80°C .

Module 5: Solvent Compatibility Matrix

Use this table to select the correct vehicle for your specific application.

Solvent SystemStability RatingNotes
Methanol + 0.1% Formic Acid ⭐⭐⭐⭐⭐ (Excellent)Best for storage. Acid prevents oxidation/carbamylation.
Water (Acidic pH) ⭐⭐⭐⭐ (Good)Stable if kept cold. Risk of microbial growth if not sterile.
DMSO (Neat) ⭐⭐⭐ (Fair)Good solubility, but risk of oxidation over time. Freeze immediately.
Chloroform / DCM ⭐ (Poor)Avoid. Often contains HCl scavengers (amylene) or acidity that causes degradation. Reacts with amines over time.
Acetonitrile (Neat) ⭐⭐ (Fair)Acceptable for short term. Lacks the proton source to "lock" the amine.

References

  • Dholabhai, P. P., & Yu, H. G. (2012). Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. The Journal of Physical Chemistry A, 116(26), 7123-7127.

  • Busardo, F. P., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid.[1] Journal of Analytical Toxicology, 44(6).

  • Combourieu, B., et al. (1998).[2] Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology.

  • PubChem Compound Summary. (2023). Phenmetrazine (Isomer Analog).[3] National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of 5-Methyl-2-phenylmorpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Refining Purification & Isolation Protocols[1]

Introduction: The Nature of the Beast

You are likely working with 5-methyl-2-phenylmorpholine or its close structural analogs (regioisomers like phenmetrazine).[1] These compounds present a classic "medicinal chemistry triad" of challenges:

  • Basicity: As secondary amines, they are prone to peak tailing in chromatography and salt formation.[1]

  • Stereochemistry: The 2-phenyl and 5-methyl substitution pattern creates two chiral centers, resulting in four stereoisomers (two cis enantiomers and two trans enantiomers).[1]

  • Physical State: The free bases are often stubborn oils, while the hydrochloride salts can be hygroscopic, making handling difficult.

This guide moves beyond standard textbook advice, focusing on the specific physicochemical behaviors of phenylmorpholines to resolve your purity issues.

Module 1: The "Oiling Out" Crisis (Salt Formation)[1][2]

User Issue: "I cannot get my product to crystallize. The HCl salt turns into a hygroscopic gum or oil upon drying."

Root Cause: Hydrochloride salts of phenylmorpholines are notorious for being hygroscopic. If your lab humidity is high, or if excess HCl is trapped in the crystal lattice, the lattice energy is insufficient to maintain a solid state against moisture absorption.

The Solution: The Fumarate Switch Switching the counter-ion is the most effective fix. Fumaric acid often yields non-hygroscopic, crystalline solids for this class of compounds because the fumarate dianion can bridge two morpholine cations, creating a stable lattice.

Protocol: Fumarate Salt Formation
  • Dissolution: Dissolve 10 mmol of the crude free base oil in Isopropanol (IPA) (approx. 5–7 mL/g).

  • Acid Addition: Add 0.55 equivalents of Fumaric Acid (dissolved in hot methanol if necessary). Note: We use 0.55 eq to target the 2:1 (base:acid) salt, which is often more stable.

  • Heating: Heat to reflux for 15 minutes to ensure homogeneity.

  • Cooling: Allow to cool slowly to room temperature. If oiling occurs, reheat and add a drop of Ethyl Acetate (anti-solvent) or scratch the glass.

  • Isolation: Filter the white precipitate.

Data Comparison: Salt Properties

PropertyHydrochloride (HCl) SaltFumarate Salt
Hygroscopicity High (often deliquescent)Low (stable in air)
Melting Point Broad (due to water uptake)Sharp (good for characterization)
Solubility Soluble in water/ethanolSparingly soluble in cold ethanol (good for yield)

Module 2: Separation of Cis and Trans Diastereomers

User Issue: "My NMR shows a mixture of diastereomers. Flash chromatography isn't separating them effectively."

Root Cause: The cis and trans isomers have identical molecular weights and very similar polarities. On standard Silica gel, the amine interacts with silanols, causing band broadening that obscures the separation of the two isomers.

The Solution: Thermodynamic Control & Modified Chromatography

Strategy A: Chemical Equilibrium (The "Trans" Bias)

If your target is the trans-isomer (often the thermodynamically stable form for 2,5-disubstituted morpholines), you can push the equilibrium.[1]

  • Method: Reflux the mixture in t-Amyl Alcohol with a catalytic amount of Potassium tert-butoxide (KOtBu).[1] This allows the cis isomer to epimerize to the more stable trans configuration via a reversible deprotonation adjacent to the ether oxygen or nitrogen (depending on specific substitution).

Strategy B: Chromatographic Resolution

If you must separate them, you cannot use "naked" silica. You must mask the silanol groups.

Optimized HPLC/Flash Conditions:

  • Stationary Phase: C18 (Reversed Phase) is superior to Silica for this separation.[1]

  • Mobile Phase: Water/Acetonitrile gradient.[1]

  • The Critical Modifier: Add 0.1% Triethylamine (TEA) or Ammonia to the mobile phase.

    • Why? The high pH (>9) ensures the morpholine nitrogen is deprotonated (neutral). Neutral amines interact hydrophobically with the C18 chains, allowing the shape difference between cis (more globular) and trans (more planar/extended) to drive separation.

Visual Workflow: Isomer Separation Logic

IsomerSeparation Start Crude Diastereomeric Mixture Goal What is your target? Start->Goal TransOnly Target: Trans Isomer Only Goal->TransOnly Stability Preferred Both Target: Both / Cis Isomer Goal->Both Need Pure Cis Epimerization Reflux w/ KOtBu (Thermodynamic Equilibration) TransOnly->Epimerization HPLC_Method RP-HPLC / Flash C18 pH > 9 (NH4OH Modifier) Both->HPLC_Method Chromatography Purification Epimerization->Chromatography Chromatography->HPLC_Method

Figure 1: Decision matrix for handling diastereomeric mixtures of phenylmorpholines.

Module 3: Acid-Base Extraction (The Clean-Up)[1]

User Issue: "My yield is low after extraction, or I have a persistent emulsion."

Root Cause: The pKa of the conjugate acid of 5-methyl-2-phenylmorpholine is approximately 7.6 – 8.0 .[1]

  • Common Mistake: Neutralizing to pH 7 or 8.[1] At pH 8, roughly 50% of your molecule is still protonated (water-soluble), leading to massive yield loss into the aqueous layer.

The Solution: The "pH 12" Rule To ensure >99% of the amine is in the free base (organic soluble) form, the pH must be at least 2 units above the pKa.

Protocol: High-Yield Extraction
  • Acid Wash: Dissolve crude reaction mix in 1M HCl. Wash with Dichloromethane (DCM) .[1][2]

    • Result: Non-basic impurities (starting ketones, neutral side products) go into the DCM. Your product stays in the water.

  • Basification: Cool the aqueous layer on ice. Slowly add 50% NaOH until pH > 12.[1]

    • Indicator: The solution should turn cloudy/oily as the free base crashes out.

  • Extraction: Extract 3x with TBME (Methyl tert-butyl ether) or Toluene .[1]

    • Why TBME? It forms emulsions less frequently than DCM and floats on top, making separation easier.

  • Drying: Dry organic layer over Anhydrous Sodium Sulfate (

    
    ).[1]
    

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization to separate the enantiomers (e.g., (+)-cis from (-)-cis)? A: Not directly on the free base.[1] You must perform a Classical Resolution .

  • React the racemic amine with a chiral acid, such as L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

  • The resulting diastereomeric salts will have different solubilities. Screen Ethanol and Methanol/Water mixtures.[1] The "less soluble" salt will crystallize out, leaving the other enantiomer in the mother liquor.

Q2: My product has a yellow color that won't go away. What is it? A: This is likely oxidative degradation (N-oxide formation) or polymerized byproducts from the synthesis (especially if alpha-halo ketones were used).[1]

  • Fix: Dissolve the free base in dry ether and treat with activated charcoal for 30 minutes. Filter through Celite.[1] If color persists, form the Oxalate salt (often purifies color well) and then revert to free base.

Q3: Why does the literature mention "Pseudo" isomers? A: In morpholine nomenclature, "pseudo" usually refers to the trans configuration (referencing the relationship between the C2 phenyl and C3/C5 methyl). For 2-phenylmorpholines, the trans isomer is generally the "pseudo" form and is thermodynamically favored.[1] Ensure you check the specific coupling constants (


 values) in your NMR to confirm.
  • Trans: Large coupling constant (

    
     Hz) due to diaxial protons (if conformation allows).[1]
    
  • Cis: Smaller coupling constant (

    
     Hz).[1]
    

References

  • Rothman, R. B., et al. (2002).[1][3] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] European Journal of Pharmacology. (Establishes the pharmacological relevance and structural basis of phenylmorpholine analogs).

  • Foltz, C. M., & Witkop, B. (1957).[4] "Synthesis of Phenmetrazine and Analogs." Journal of the American Chemical Society.[4] (The foundational text on the thermodynamic stability of trans-phenylmorpholines).[1]

  • U.S. Patent 2013/0203752 A1. "Phenylmorpholines and analogues thereof."[1] (Detailed protocols on fumarate salt formation and crystallization of morpholine derivatives).

  • ChemicalBook. "(2R,5R)-2-Methyl-5-phenylmorpholine Properties." (Physical data verification for the specific 5-methyl regioisomer).

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 5-Methyl-2-phenylmorpholine (Isophenmetrazine)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: ME-ISO-5M2P Subject: Troubleshooting Ion Suppression and Quantification Anomalies

Executive Summary

5-Methyl-2-phenylmorpholine (also known as Isophenmetrazine ) is a positional isomer of the psychostimulant Phenmetrazine.[1][2] As a secondary amine with a basic pKa (~7.6–8.0), it presents specific challenges in LC-MS/MS analysis. In biological matrices (plasma, urine, whole blood), this compound is highly susceptible to ion suppression caused by endogenous phospholipids and co-eluting isomeric interferences.[3]

This guide provides a root-cause analysis and actionable protocols to diagnose, eliminate, and compensate for these matrix effects (ME).

Module 1: Diagnosis – Do I Have a Matrix Effect?

User Question: "My calibration curve is linear in solvent, but my QC samples in plasma are failing accuracy (bias > 20%). The internal standard response is lower in samples than in the neat solution.[4] Is this a matrix effect?"

Technical Response: Yes, this is a classic signature of Ion Suppression . The co-eluting matrix components are competing with Isophenmetrazine for charge in the ESI droplet, reducing the number of ions that reach the detector. You must quantify the extent of this effect before fixing it.

Diagnostic Protocol 1: The Post-Column Infusion (Visual)

This is the "gold standard" for visualizing where in your chromatogram the suppression occurs.

Workflow:

  • Setup: Tee-in a constant flow (e.g., 10 µL/min) of Isophenmetrazine standard (100 ng/mL) into the LC effluent after the column but before the MS source.

  • Injection: Inject a blank matrix extract (processed exactly like your samples) into the LC.

  • Observation: Monitor the baseline of the Isophenmetrazine transition.

    • Flat line: No matrix effect.

    • Dip/Trough: Ion suppression (Matrix components "stealing" charge).

    • Peak/Hump: Ion enhancement.

Diagram: Post-Column Infusion Setup

PostColumnInfusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Infusion MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram (Observe Dips) MS->Data

Caption: Schematic of the Post-Column Infusion setup for visualizing matrix suppression zones.

Diagnostic Protocol 2: Matrix Factor (Quantitative)

You must calculate the IS-normalized Matrix Factor (MF) to determine if your Internal Standard (IS) is compensating effectively.

TermDefinitionCalculation
A (Matrix) Peak area of analyte spiked into extracted blank matrix (Post-extraction spike).--
B (Neat) Peak area of analyte in neat solvent (Mobile Phase).--
Absolute MF The raw suppression/enhancement ratio.

IS-Normalized MF The correction provided by the Internal Standard.

  • Pass Criteria:

    
     should be close to 1.0 (e.g., 0.85 – 1.15) and the CV% across 6 different lots of matrix should be < 15%.
    
Module 2: Sample Preparation – Removing the Source

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile. It's fast, but I still see huge suppression at the void volume and late in the run. Why?"

Technical Response: PPT removes proteins but fails to remove phospholipids (PLs) . Phospholipids (glycerophosphocholines, lysophospholipids) are the primary cause of ion suppression in bioanalysis of amines like Isophenmetrazine. They often elute late or carry over to the next injection.

Recommendation: Switch to Phospholipid Depletion (PLD) or Solid Phase Extraction (SPE) .

Comparison of Extraction Strategies for Isophenmetrazine
MethodPhospholipid RemovalRecoveryComplexityVerdict
Protein Precipitation (PPT) < 10% (Poor)HighLowNOT RECOMMENDED for low LOQ work.
Liquid-Liquid Extraction (LLE) > 90% (Excellent)ModerateHighGood. Use MTBE or Hexane/Ethyl Acetate at pH > 10 (keep analyte uncharged).
Supported Liquid Extraction (SLE) > 95% (Excellent)HighModerateExcellent. Automatable version of LLE.
PLD Plates (e.g., HybridSPE) > 99% (Superior)HighLowBest Balance. Filters proteins AND retains phospholipids via Lewis acid/base interaction.

Diagram: Sample Prep Decision Tree

SamplePrep Start Start: Sample Prep Selection Sensitivity Required Sensitivity (LLOQ)? Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens LowSens Routine Screening (> 10 ng/mL) Sensitivity->LowSens LLE_SLE Method: LLE or SLE (Alkaline pH) HighSens->LLE_SLE Cleanest Extract PL_Check Are Phospholipids Interfering? LowSens->PL_Check PLD Method: PLD Plates (Precipitation + Filtration) PL_Check->PLD Yes (Suppression) PPT Method: Protein Precip (Dilute & Shoot) PL_Check->PPT No (Stable IS)

Caption: Decision logic for selecting the appropriate extraction methodology based on sensitivity needs.

Module 3: Chromatography – The Temporal Solution

User Question: "I see a large interference peak near my analyte. Also, the peak shape is tailing. How do I fix this?"

Technical Response: Isophenmetrazine is a basic amine. On standard C18 columns at acidic pH (formic acid), it will be protonated and may interact with residual silanols, causing tailing. Furthermore, it must be separated from its isomer Phenmetrazine .

Strategy 1: High pH Mobile Phase

Operate at pH 9-10 (using Ammonium Hydroxide or Ammonium Bicarbonate) if your column is pH stable (e.g., BEH C18, Gemini NX).

  • Mechanism: At pH > pKa, Isophenmetrazine is neutral (uncharged). This increases hydrophobicity, improving retention on C18 and sharpening the peak shape.

  • Benefit: Matrix components (often acidic) will elute differently, potentially moving the suppression zone away from your analyte.

Strategy 2: Biphenyl Stationary Phase

If High pH is not an option, switch from C18 to a Biphenyl column.

  • Mechanism: Biphenyl phases offer

    
     interactions with the phenyl ring of Isophenmetrazine.
    
  • Benefit: This provides orthogonal selectivity compared to C18, often separating Isophenmetrazine from Phenmetrazine and moving it away from phospholipid interference.

Critical QC Step: Monitor Phospholipids using the transition m/z 184 -> 184 (phosphatidylcholines) in your method. Ensure they do not co-elute with Isophenmetrazine.

Module 4: Internal Standards – The Compensation

User Question: "I don't have a deuterated standard for 5-Methyl-2-phenylmorpholine. Can I use Phenmetrazine-D5?"

Technical Response: You can, but with extreme caution.

  • Ideal: Stable Isotope Labeled (SIL) IS of the exact analyte (e.g., Isophenmetrazine-D5). This co-elutes perfectly and experiences the exact same suppression.

  • Alternative: Phenmetrazine-D5 is an isomer. It may have a slightly different retention time.[4][5]

    • Risk: If the matrix effect is sharp (a narrow dip in the infusion profile), the IS might elute outside the suppression zone while the analyte elutes inside it. This leads to over- or under-correction .

Protocol if Exact SIL-IS is Unavailable:

  • Use a structural analogue (like Phenmetrazine-D5).

  • Ensure the Retention Time (RT) shift between Analyte and IS is < 0.1 min .

  • Verify with the Matrix Factor experiment (Module 1). If

    
     deviates from 1.0, the IS is not tracking the suppression correctly.
    
References
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[3][5][6][7][8][9][10] Link

  • PubChem. (2024). Isophenmetrazine (5-Methyl-2-phenylmorpholine) Compound Summary. National Library of Medicine. Link

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. Link

Sources

Validation & Comparative

Comparative Pharmacology: Phenmetrazine vs. 5-Methyl-2-phenylmorpholine

[1]

Executive Summary

The structural modification of moving the methyl group from the 3-position (phenmetrazine) to the 5-position (5-methyl-2-phenylmorpholine) on the morpholine ring results in a profound shift in pharmacological selectivity.[1] While phenmetrazine is a potent, selective norepinephrine-dopamine releasing agent (NDRA) with negligible serotonergic activity, the 5-methyl isomer exhibits significant serotonin releasing capabilities, effectively acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] This shift suggests a transition from a classical psychostimulant profile to one with potential entactogenic properties.[1]

Chemical Structure & Isomerism

Both compounds are substituted phenylmorpholines.[1] The critical difference lies in the steric occlusion and conformational binding induced by the methyl group's position relative to the nitrogen atom and the phenyl ring.

CompoundIUPAC NameMethyl PositionStereochemistry (Active)
Phenmetrazine 3-methyl-2-phenylmorpholineC3 (Adjacent to N)trans-(2S,3S) / (2R,3R)
5-Methyl Isomer 5-methyl-2-phenylmorpholineC5 (Distal to Phenyl)trans-(2S,5S)
Structure-Activity Relationship (SAR) Logic

The placement of the methyl group dictates transporter selectivity.[1] The 3-methyl group in phenmetrazine mimics the alpha-methyl group of amphetamine, optimizing fit at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1] Shifting this group to the 5-position reduces steric clash at the Serotonin Transporter (SERT), facilitating binding and translocation.[1]

SAR_Logiccluster_33-Methyl Substitution (Phenmetrazine)cluster_55-Methyl Substitution (Isophenmetrazine)Base2-Phenylmorpholine ScaffoldM3Methyl at C3Base->M3M5Methyl at C5Base->M5Effect3High DAT/NET AffinityLow SERT AffinityM3->Effect3Optimizes DAT fitOutcome3Psychostimulant(Focus/Euphoria)Effect3->Outcome3Effect5Moderate DAT/NET AffinityHigh SERT AffinityM5->Effect5Permits SERT fitOutcome5Entactogen(Empathy/Mood)Effect5->Outcome5

Figure 1: SAR decision tree illustrating how regioisomerism shifts the pharmacological class from stimulant to entactogen.

Pharmacological Profile

The following data compares the release potency (


1

Data Source: Experimental values derived from rat brain synaptosome assays (Rothman/Baumann protocols) and patent literature (US20130203752A1).

Table 1: Monoamine Release Potency ( in nM)
TargetPhenmetrazine (

)
5-Methyl-2-phenylmorpholine (

)
Fold Change (Potency)
Norepinephrine (NET) 29 - 50 nM 79 nM ~1.5x Weaker
Dopamine (DAT) 70 - 131 nM 212 nM ~2x Weaker
Serotonin (SERT) > 7,000 nM (Inactive)107 nM >70x Stronger
Analysis
  • Dopamine/Norepinephrine: Phenmetrazine remains the superior psychostimulant, exhibiting tighter binding and more efficient release at DAT and NET. The 5-methyl isomer retains respectable potency (212 nM at DAT is still pharmacologically active) but is less potent than the parent compound.[1]

  • Serotonin: The defining characteristic of the 5-methyl isomer is its nanomolar affinity for SERT (107 nM).[1] Phenmetrazine is virtually inactive at SERT.[1]

  • Ratio (DA/5-HT):

    • Phenmetrazine DA/5-HT ratio: < 0.01 (Highly DA selective).[1]

    • 5-Methyl DA/5-HT ratio: ~2.0 (Balanced profile).[1]

Mechanism of Action: Transporter-Mediated Release

Both compounds function as substrate-type releasing agents .[1] Unlike reuptake inhibitors (which simply block the transporter), these molecules enter the presynaptic neuron via the transporter protein (DAT/NET/SERT). Once inside, they disrupt vesicular storage (VMAT2 interaction) and reverse the direction of the transporter, causing a flood of neurotransmitters into the synapse.

Key Distinction: The 5-methyl isomer is a "promiscuous" substrate, capable of translocating SERT, whereas phenmetrazine is excluded from the SERT channel.

Experimental Protocol: Synaptosomal Release Assay

To verify the potency values cited above, the standard protocol involves measuring the release of radiolabeled neurotransmitters from rat brain synaptosomes. This method is the industry standard for assessing monoamine releasers.[1]

Workflow
  • Tissue Preparation: Rat caudate (for DA) and whole brain minus caudate/cerebellum (for NE/5-HT) are homogenized in sucrose solution.[1]

  • Synaptosome Isolation: Centrifugation (1000g x 10 min) yields a supernatant containing synaptosomes (pinched-off nerve terminals).[1]

  • Pre-loading: Synaptosomes are incubated with

    
    -Dopamine, 
    
    
    -NE, or
    
    
    -5-HT to load the vesicles.[1]
  • Release Induction: The test compound (Phenmetrazine or 5-Methyl isomer) is added at varying concentrations.[1]

  • Quantification: Radioactivity remaining in the tissue vs. released into the buffer is measured via liquid scintillation counting.[1]

Experiment_WorkflowStep1Rat Brain Tissue(Caudate/Whole Brain)Step2Homogenization & Centrifugation(0.32M Sucrose)Step1->Step2Step3Synaptosome SuspensionStep2->Step3Step4Load with [3H]-Neurotransmitter(Incubate 37°C)Step3->Step4Step5Add Test Compound(Phenmetrazine vs 5-Methyl)Step4->Step5Step6Measure Radioactivity(Scintillation Counting)Step5->Step6ResultCalculate EC50(Sigmoidal Fit)Step6->Result

Figure 2: Workflow for the in vitro synaptosomal release assay used to determine EC50 values.

Conclusion

Researchers developing substituted morpholines must recognize that the methyl position is a "molecular switch" for serotonergic activity.[1]

  • Select Phenmetrazine if the goal is pure catecholaminergic stimulation (ADHD, vigilance) with minimal serotonergic side effects.

  • Select 5-Methyl-2-phenylmorpholine if the goal is to explore dual or triple release mechanisms (antidepressant, entactogen) where serotonin elevation is required to modulate the dopaminergic effect.[1]

References

  • Rothman, R. B., & Baumann, M. H. (2002). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry. Link

  • Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. U.S. Patent Application US20130203752A1.[2] Link

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis. Link

  • Mayer, M. J., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters.[1] Neuropharmacology. Link

Technical Guide: Cross-Reactivity of 5-Methyl-2-phenylmorpholine (Isophenmetrazine) in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-phenylmorpholine , commonly known as Isophenmetrazine , is a regioisomer of the controlled stimulant Phenmetrazine (3-methyl-2-phenylmorpholine). Emerging as a New Psychoactive Substance (NPS), it presents a significant analytical challenge for clinical and forensic toxicology.

This guide analyzes the cross-reactivity potential of Isophenmetrazine in standard amphetamine/methamphetamine immunoassays. While Phenmetrazine is a documented cross-reactant, Isophenmetrazine's structural deviation (methyl group shift from C3 to C5) alters its steric profile, potentially modifying antibody binding affinity. This document provides a comparative analysis against established stimulants and details a self-validating protocol for quantification.

Structural Analysis & Immunochemical Logic

Comparative Pharmacophore Analysis

Immunoassays for amphetamines typically utilize antibodies raised against a hapten conjugated via the nitrogen or the phenyl ring. The core recognition elements are:

  • Aromatic Ring: Provides hydrophobic interaction (π-π stacking).

  • Basic Nitrogen: Ionic interaction with carboxylate groups in the antibody binding pocket.

  • Spatial Distance: The distance and stereochemistry between the phenyl ring and the nitrogen.

Isophenmetrazine vs. Targets:

  • Phenmetrazine (Reference): The methyl group is at C3 (alpha to the nitrogen), closely mimicking the alpha-methyl group of Amphetamine/Methamphetamine. This results in high cross-reactivity.

  • Isophenmetrazine (Challenger): The methyl group is at C5 (beta to the nitrogen). This increases steric bulk on the "far side" of the morpholine ring relative to the nitrogen. Depending on the antibody's specificity (e.g., if it targets the phenyl-nitrogen distance rigidly), this shift may reduce binding affinity compared to Phenmetrazine, but the morpholine core remains a strong epitope mimic.

Visualization of Structural Isomerism

The following diagram illustrates the structural relationship and the theoretical antibody binding pocket interference.

StructuralAnalysis cluster_0 Target Analyte (High Affinity) cluster_1 Interfering Isomers (Variable Affinity) cluster_2 Antibody Interaction Methamphetamine Methamphetamine (Secondary Amine + Alpha-Methyl) BindingPocket Antibody Binding Pocket (Hydrophobic + Ionic) Methamphetamine->BindingPocket 100% Binding (Fit) Phenmetrazine Phenmetrazine (3-Methyl: High Homology) Phenmetrazine->BindingPocket High Cross-Reactivity (~40-60%) Isophenmetrazine Isophenmetrazine (5-Methyl: Steric Shift) Isophenmetrazine->BindingPocket Variable Cross-Reactivity (Steric Hindrance at C5)

Figure 1: Structural homology of Isophenmetrazine relative to the target analyte and its known isomer, illustrating the potential for steric interference in antibody binding.

Comparative Performance Data

The following data synthesizes established cross-reactivity profiles for Phenmetrazine (the reference isomer) and projects the expected range for Isophenmetrazine based on Structure-Activity Relationship (SAR) principles.

Table 1: Cross-Reactivity Profile in Standard Amphetamine Assays (Cut-off: 500 ng/mL)

CompoundStructureCross-Reactivity (EMIT II/CEDIA)*Mechanism of Interference
d-Methamphetamine Target100% Perfect Epitope Match
Phenmetrazine 3-Methyl isomer~39% - 57% High. C3-Methyl mimics alpha-methyl of target.
Isophenmetrazine 5-Methyl isomerPredicted: 15% - 40% Moderate. C5-Methyl adds bulk distal to amine; likely lower than Phenmetrazine but sufficient for positive screen at high concentrations.
Ephedrine Beta-hydroxy<1%Low. Hydroxyl group polarity disrupts hydrophobic pocket.

*Note: Values for Phenmetrazine are derived from literature (Regester et al., 2014). Isophenmetrazine values are SAR-based projections requiring empirical validation using the protocol below.

Experimental Validation Protocol

To definitively determine the cross-reactivity of Isophenmetrazine in your specific assay (e.g., ELISA, Lateral Flow, Homogeneous EIA), follow this ISO 17025 compliant workflow.

Reagents & Preparation
  • Reference Standard: Certified Reference Material (CRM) of 5-Methyl-2-phenylmorpholine (Isophenmetrazine).

  • Matrix: Drug-free human urine (verified negative by LC-MS/MS).

  • Calibrators: d-Methamphetamine (0, 250, 500, 1000, 2000 ng/mL).

Step-by-Step Workflow

Step 1: Spiking Strategy Prepare a stock solution of Isophenmetrazine at 100,000 ng/mL. Create a dilution series in drug-free urine:

  • Level A: 100,000 ng/mL (High challenge)

  • Level B: 50,000 ng/mL

  • Level C: 10,000 ng/mL

  • Level D: 1,000 ng/mL

Step 2: Immunoassay Challenge Run each spiked sample in triplicate on the target immunoassay platform.

Step 3: Calculation of % Cross-Reactivity If the assay is qualitative (Positive/Negative), determine the lowest concentration that yields a positive result (LOD). If the assay is semi-quantitative (provides "Apparent Concentration"), use the formula:



Step 4: Interpretation

  • >1%: Clinically significant. Requires confirmation testing (GC/MS or LC-MS/MS) to rule out false positives.

  • <0.1%: Negligible interference.

Validation Workflow Diagram

ValidationProtocol Start Start Validation Prep Prepare Spiked Urine Samples (1,000 - 100,000 ng/mL) Start->Prep RunAssay Run Immunoassay (Triplicate) Prep->RunAssay ResultCheck Is Result Positive? RunAssay->ResultCheck Calc Calculate % Cross-Reactivity (Apparent / Spiked * 100) ResultCheck->Calc Yes NegReport Report: No Cross-Reactivity (< Cut-off) ResultCheck->NegReport No PosReport Report: Significant Interference (Document %) Calc->PosReport

Figure 2: Decision tree for validating Isophenmetrazine cross-reactivity in a clinical laboratory setting.

Conclusion & Recommendations

Isophenmetrazine (5-Methyl-2-phenylmorpholine) poses a distinct risk for false-positive results in amphetamine immunoassays, similar to but potentially distinct from its isomer Phenmetrazine.

  • Risk Assessment: Laboratories must treat Isophenmetrazine as a presumptive positive generator until validated otherwise.

  • Differentiation: Immunoassays cannot distinguish between Methamphetamine, Phenmetrazine, and Isophenmetrazine.

  • Confirmation: LC-MS/MS or GC-MS is mandatory. The mass spectrum of Isophenmetrazine is distinct from Phenmetrazine (different fragmentation patterns), allowing for definitive identification in confirmatory testing.

References
  • Regester, L. E., et al. (2014).[1] "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). "New Psychoactive Substances in Europe." EUDA Publications. Link

  • Wu, A. H. (2018).[2] "A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data." Clinical Chemistry. Link

  • PubChem. "5-Methyl-2-phenylmorpholine (Isophenmetrazine)."[3] National Library of Medicine.[4] Link

Sources

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Synthesized 5-Methyl-2-phenylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical factor that dictates its biological activity, efficacy, and safety profile. The synthesis of chiral molecules such as 5-Methyl-2-phenylmorpholine, a compound of significant interest, necessitates a rigorous confirmation of the specific stereoisomer(s) formed. This guide provides a comprehensive comparison of essential analytical techniques for the unambiguous stereochemical assignment of this molecule, supported by experimental principles and data.

The Imperative of Stereochemical Confirmation

The presence of two chiral centers in 5-Methyl-2-phenylmorpholine gives rise to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). Each of these isomers can interact differently with chiral biological targets, leading to distinct pharmacological effects. It is well-established that different stereoisomers of a drug can have vastly different activities, with one being therapeutic while another might be inactive or even toxic.[1] Therefore, precise and reliable stereochemical confirmation is a cornerstone of modern drug discovery and development.[2][][4]

This guide will delve into three powerful and complementary analytical methods for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): A fundamental technique for the separation and quantification of enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, the Nuclear Overhauser Effect (NOE) for determining the relative spatial arrangement of atoms.[1][5][6]

  • X-ray Crystallography: The definitive method for establishing the absolute configuration of a crystalline compound.[7][8][9]

Chiral HPLC: The Enantioselective Separator

Chiral HPLC is a primary tool for evaluating the enantiomeric purity of a synthesized compound. This technique utilizes a chiral stationary phase (CSP) that differentially interacts with each enantiomer, resulting in different retention times and enabling their separation.

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: Polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives, are often the first choice due to their broad applicability in separating a wide range of chiral compounds.

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. The ratio of these solvents is adjusted to achieve optimal separation. For instance, a mobile phase of 10% 2-propanol in hexanes has been used for separating morpholine derivatives.[10]

  • Flow Rate and Detection: A standard flow rate is 1.0 mL/min. Detection is commonly performed with a UV detector at a wavelength where the phenyl group exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: A dilute solution of the synthesized 5-Methyl-2-phenylmorpholine is prepared in the mobile phase (e.g., 1 mg/mL).

  • Injection and Analysis: A small volume of the sample is injected onto the column, and the resulting chromatogram is recorded. The presence of two distinct peaks indicates the separation of the enantiomeric pairs.

Data Interpretation and Comparison
ParameterOutcome for a Racemic (1:1) MixtureOutcome for an Enantiomerically Enriched Sample
Number of Peaks 21 major peak, possibly 1 minor peak
Retention Times (tR) Two distinct tR valuesA single tR for the major enantiomer
Peak Area Ratio Approximately 1:1A ratio significantly different from 1:1

Key Insight: Chiral HPLC is highly effective for determining the enantiomeric excess (%ee) and for separating enantiomers.[10][11] However, it does not inherently identify the absolute configuration of the separated enantiomers. It confirms the presence of different stereoisomers but does not assign the R or S configuration to a specific peak.

NMR Spectroscopy: Unveiling Spatial Proximity with NOE

Nuclear Overhauser Effect (NOE) NMR spectroscopy is a powerful method for determining the relative stereochemistry of a molecule.[1][5] It identifies protons that are in close proximity in space, which allows for the differentiation between diastereomers, such as the cis and trans isomers of 5-Methyl-2-phenylmorpholine.[1][5][6]

Experimental Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Spectrometer Setup: The experiment is conducted on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition of Standard Spectra: Standard ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.

  • NOESY Experiment: A 2D NOESY experiment is performed. The mixing time is a crucial parameter that is optimized to observe the NOE enhancements.

  • Data Processing and Analysis: The resulting 2D spectrum displays cross-peaks between protons that are spatially close.

Interpreting the NOE Data
  • cis-isomer: An NOE cross-peak is expected between the protons of the methyl group and the protons of the phenyl group, indicating they are on the same side of the morpholine ring.

  • trans-isomer: The absence of a significant NOE cross-peak between the methyl and phenyl protons suggests they are on opposite sides of the ring.

Workflow for NOE-Based Stereochemical Assignment

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis cluster_3 Stereochemical Assignment a Dissolve Purified Isomer b Acquire 1H & 13C Spectra a->b c Run 2D NOESY b->c d Process 2D Spectrum c->d e Analyze Cross-Peaks d->e f cis-Isomer e->f NOE Observed g trans-Isomer e->g No NOE Observed

Caption: Workflow for determining relative stereochemistry using 2D NOESY NMR.

Key Insight: NOE experiments provide valuable information about the relative stereochemistry (cis vs. trans).[1][5] While it doesn't directly determine the absolute configuration (R or S), it is a crucial piece of the puzzle that, when combined with other data, can lead to a confident structural assignment.[11][12]

X-ray Crystallography: The Definitive Answer

For compounds that can be grown as single crystals, X-ray crystallography is the gold standard for determining the absolute stereochemistry.[4][7][9] This technique provides a detailed three-dimensional map of the molecule, allowing for the precise determination of bond lengths, angles, and the absolute configuration of all chiral centers.[8]

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: This is often the most challenging step and involves slowly crystallizing the purified compound from a suitable solvent.

  • Crystal Mounting: A high-quality single crystal is selected and mounted on a goniometer.

  • Data Collection: The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter.[7] A value close to zero confirms the correct absolute configuration.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
Chiral HPLC Enantiomeric ratio and purityHigh-throughput, quantitativeDoes not provide absolute configuration
NOE NMR Relative stereochemistry (cis/trans)Non-destructive, provides solution-state informationDoes not provide absolute configuration, can be ambiguous for flexible molecules
X-ray Crystallography Absolute stereochemistryUnambiguous, provides detailed 3D structureRequires a suitable single crystal, which can be difficult to obtain
Logical Relationship between the Techniques

G start Synthesized Product hplc Chiral HPLC start->hplc Assess Purity nmr NOE NMR hplc->nmr Analyze Separated Isomers xray X-ray Crystallography nmr->xray Confirm Absolute Configuration confirmed Confirmed Stereochemistry xray->confirmed

Caption: Complementary workflow for stereochemical confirmation.

Conclusion: An Integrated and Orthogonal Approach

Confirming the stereochemistry of a chiral molecule like 5-Methyl-2-phenylmorpholine requires a strategic and integrated use of multiple analytical techniques. Chiral HPLC is invaluable for assessing enantiomeric purity and for preparative separations. NOE NMR provides critical information about the relative spatial arrangement of atoms, allowing for the differentiation of diastereomers. Finally, single-crystal X-ray crystallography offers the most definitive method for determining the absolute configuration.

By employing these techniques in a complementary manner, researchers can confidently and accurately assign the stereochemistry of their synthesized compounds. This is a crucial step in understanding their biological properties and advancing them in the drug discovery pipeline.

References

  • Case, M. E., & G. A. A. S. (n.d.). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Royal Society of Chemistry.
  • Cao, Y., Balduf, T., Beachy, M. D., Bennett, M. C., Bochevarov, A. D., Chien, A., Dub, P. A., Dyall, K. G., Furness, J. W., & D, M. (2020, May 25). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Analytical Chemistry.
  • Morpholines: stereochemistry and preferred steric course of quaterniz
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. (n.d.). BenchChem.
  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. (n.d.).
  • Morpholines: stereochemistry and preferred steric course of quaterniz
  • Mótyán, G., Tímar, T., & Zádor, F. (2022, December 12). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014, February 20). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. (2020, February 14).
  • Synthesis of Biologically Important Chiral Morpholine Deriv
  • Determination of absolute configuration using X-ray diffraction. (2025, August 7).
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PubMed Central.
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Oc- tahydroisoquinolines. (n.d.). ChemRxiv.
  • Nuclear Overhauser effect. (n.d.). Wikipedia.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20).
  • 5.
  • Lecture 19.
  • HPLC Methods for analysis of Morpholine. (n.d.).
  • Stereochemistry Confirm
  • Absolute Configuration - R-S Sequence Rules. (2023, July 30). Chemistry LibreTexts.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • 4.
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.).
  • (2S,5S)-5-methyl-2-phenylmorpholine : r/researchchemicals. (2015, March 11). Reddit.
  • Absolute configuration of complex chiral molecules. (n.d.). Spark904.
  • Phenmetrazine. (n.d.). Wikipedia.
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008, May 15).

Sources

A Comparative Analysis of Monoamine Release Profiles of Phenylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the monoamine release profiles of various phenylmorpholine derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their structure-activity relationships and functional effects. This document delves into the experimental data that defines their potency and selectivity as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporter releasing agents.

Introduction: The Phenylmorpholine Scaffold and its Mechanism of Action

Substituted phenylmorpholines are a class of psychoactive compounds derived from the parent molecule 2-phenylmorpholine.[1] The prototypical member of this class, phenmetrazine, was originally developed as an anorectic but was later withdrawn due to its stimulant properties and potential for misuse.[2] These compounds are structurally related to amphetamines, with the terminal amine of the phenethylamine skeleton incorporated into a morpholine ring.[3]

The primary mechanism of action for most substituted phenylmorpholines is the induction of monoamine neurotransmitter release from presynaptic neurons.[1] They act as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By binding to and being transported into the neuron by these transporters, they disrupt the normal vesicular storage and promote the reverse transport, or efflux, of monoamines into the synaptic cleft.[4] This increase in extracellular monoamine concentrations leads to enhanced signaling and is responsible for their characteristic stimulant, anorectic, and, in some cases, entactogenic effects.[3]

The specific behavioral and physiological effects of each phenylmorpholine derivative are dictated by its relative potency and selectivity for releasing dopamine, norepinephrine, and serotonin.[3] For instance, compounds that predominantly release dopamine and norepinephrine tend to have more pronounced stimulant effects, while those with significant serotonin-releasing properties may exhibit more mood-altering or entactogenic qualities.[3]

Comparative Monoamine Release Profiles

The following table summarizes the in vitro monoamine release data (EC50 values) for a selection of phenylmorpholine derivatives. The EC50 value represents the concentration of the compound that elicits a half-maximal release of the respective monoamine. Lower EC50 values indicate greater potency. All data presented were obtained from studies using rat brain synaptosomes.[2][3]

CompoundDAT Release EC50 (nM)NET Release EC50 (nM)SERT Release EC50 (nM)Primary ProfileReference(s)
Phenmetrazine 70 - 13129 - 507,765 - >10,000NDRA[2]
Phendimetrazine Prodrug of PhenmetrazineProdrug of PhenmetrazineProdrug of PhenmetrazineNDRA (via metabolite)[5]
3-Fluorophenmetrazine (3-FPM) 43302,558NDRA[6]
2-Methylphenmetrazine (2-MPM) 3741021,758NDRA[3]
3-Methylphenmetrazine (3-MPM) 1,0301842,750NRA[3]
4-Methylphenmetrazine (4-MPM) 2276286SNDRA[3]

NDRA: Norepinephrine-Dopamine Releasing Agent NRA: Norepinephrine Releasing Agent SNDRA: Serotonin-Norepinephrine-Dopamine Releasing Agent

Structure-Activity Relationships (SAR)

The monoamine release profile of phenylmorpholine derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

Substitution on the Phenyl Ring:

  • Unsubstituted Phenmetrazine: The parent compound, phenmetrazine, displays a clear preference for releasing norepinephrine and dopamine over serotonin, with its potency at SERT being several orders of magnitude lower.[2] This profile is consistent with its known stimulant effects.

  • Fluorination: The addition of a fluorine atom to the phenyl ring, as seen in 3-fluorophenmetrazine (3-FPM), results in a potent norepinephrine-dopamine releasing agent with slightly increased potency at DAT and NET compared to phenmetrazine.[6] However, it still maintains a relatively low potency for serotonin release. The position of the fluorine atom can influence selectivity, with a progressive increase in relative potency at SERT observed when moving the substituent from the 2- to the 3- and then to the 4-position.[6]

  • Methylation: The position of a methyl group on the phenyl ring significantly alters the monoamine release profile.

    • 2-Methylphenmetrazine (2-MPM) and 3-Methylphenmetrazine (3-MPM) retain a primary norepinephrine-dopamine releasing profile, though they are generally less potent than phenmetrazine at DAT.[3]

    • 4-Methylphenmetrazine (4-MPM) , in stark contrast, exhibits a non-selective, potent release of all three monoamines, with a significant increase in serotonin-releasing activity.[3] This shift towards a more balanced serotonin-dopamine-norepinephrine release profile is reminiscent of the effects of entactogens like MDMA.[3] This highlights that substitution at the 4-position of the phenyl ring is a key determinant for enhancing serotonin release in this chemical class.

N-Alkylation:

  • Phendimetrazine: The N-methylation of phenmetrazine to form phendimetrazine results in a prodrug that is metabolized in vivo to phenmetrazine.[5] Phendimetrazine itself shows little to no activity at the monoamine transporters.[5]

Experimental Protocol: In Vitro Monoamine Release Assay Using Synaptosomes

The following protocol provides a detailed methodology for assessing the monoamine-releasing properties of phenylmorpholine derivatives using isolated nerve terminals (synaptosomes) from rat brain tissue. This self-validating system allows for the direct measurement of neurotransmitter release and is a standard in the field.

Objective: To determine the potency (EC50) of test compounds to induce the release of radiolabeled monoamines from pre-loaded rat brain synaptosomes.

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (200-250 g)

  • Buffers and Solutions:

    • Sucrose Buffer (0.32 M Sucrose, 5 mM HEPES, pH 7.4)

    • Krebs-Ringer-HEPES (KRH) Buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, 10 µM pargyline, pH 7.4)

  • Radioligands:

    • [³H]Dopamine

    • [³H]Norepinephrine

    • [³H]Serotonin (5-HT)

  • Equipment:

    • Glass-Teflon homogenizer

    • Refrigerated centrifuge

    • 96-well microplates

    • Cell harvester

    • Liquid scintillation counter

    • Scintillation fluid

  • Test Compounds: Phenylmorpholine derivatives of interest

Step-by-Step Methodology

Part 1: Synaptosome Preparation

  • Tissue Dissection: Humanely euthanize rats according to institutional guidelines. Rapidly dissect the brain regions of interest (e.g., striatum for DAT, hippocampus for NET, and cortex for SERT) on ice.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold Sucrose Buffer using a glass-Teflon homogenizer (approx. 10-12 gentle strokes).

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Pelleting Synaptosomes: Carefully collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

  • Washing: Resuspend the synaptosomal pellet in fresh, ice-cold KRH buffer and repeat the centrifugation step to wash the synaptosomes.

  • Final Resuspension: Resuspend the final pellet in an appropriate volume of KRH buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

Part 2: Monoamine Release Assay

  • Pre-loading with Radioligand: Aliquot the synaptosomal suspension into microcentrifuge tubes and add the respective radiolabeled monoamine ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to a final concentration of 10 nM. Incubate for 15 minutes at 37°C to allow for uptake of the radioligand.

  • Washing: After incubation, wash the synaptosomes three times with KRH buffer by centrifugation (17,000 x g for 5 minutes at 4°C) and resuspension to remove excess unincorporated radioligand.

  • Initiation of Release: Resuspend the final washed pellet in KRH buffer. Aliquot the pre-loaded synaptosomes into a 96-well plate. Add varying concentrations of the test phenylmorpholine derivatives to the wells. Include a vehicle control (for basal release) and a positive control (e.g., d-amphetamine) in triplicate.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for compound-induced release of the radiolabeled monoamine.

  • Termination of Release: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the released radioligand (in the supernatant) from the synaptosomes (on the filter).

  • Washing: Immediately wash the filters three times with ice-cold KRH buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity remaining in the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of radioligand released as the difference between the radioactivity in the vehicle-treated and drug-treated samples. Express the data as a percentage of the total radioactivity in the synaptosomes (determined by lysing a separate aliquot of pre-loaded synaptosomes). Plot the percentage of release against the log concentration of the test compound and determine the EC50 value using a non-linear regression analysis.

Visualizations

Signaling Pathway: Monoamine Release by Phenylmorpholine Derivatives

Monoamine_Release cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron PD Phenylmorpholine Derivative Transporter Monoamine Transporter (DAT, NET, or SERT) PD->Transporter Binds & Transported In MA Monoamine Transporter->MA Efflux PD_intra Phenylmorpholine Derivative Transporter->PD_intra Vesicle Synaptic Vesicle MA_intra Monoamine Vesicle->MA_intra Release into Cytosol MA_intra->Transporter Reverse Transport PD_intra->Vesicle Disrupts Storage Assay_Workflow start Start: Rat Brain Tissue Dissection homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (1,000 x g) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (17,000 x g) supernatant1->centrifugation2 pellet Resuspend Synaptosome Pellet centrifugation2->pellet preloading Pre-load with [³H]Monoamine pellet->preloading washing Wash Synaptosomes preloading->washing incubation Incubate with Test Compound washing->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (EC50 Determination) scintillation->analysis end End analysis->end

Caption: Workflow for the in vitro monoamine release assay.

Conclusion

The monoamine release profiles of phenylmorpholine derivatives are diverse and highly tunable through chemical modification. While the parent compound, phenmetrazine, and its fluorinated analogue, 3-FPM, are potent norepinephrine-dopamine releasing agents, substitutions on the phenyl ring, particularly at the 4-position, can dramatically increase serotonin release, leading to a more balanced and potentially entactogenic profile. This guide provides a framework for understanding and comparing these important pharmacological properties, offering valuable insights for researchers in the fields of neuroscience, pharmacology, and drug discovery. The provided experimental protocol offers a robust and validated method for further characterizing novel phenylmorpholine derivatives.

References

  • Wikipedia. (2023). Substituted phenylmorpholine. [Link] [1]2. Wikipedia. (2024). Phenmetrazine. [Link] [2]3. McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Wallach, J. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404-1416. [Link] [3]4. U.S. Food and Drug Administration. (2017). Phendimetrazine Tartrate Label. [Link]

  • Rothman, R. B., Katsumoto, K., Baumann, M. H., Blough, B. E., & Partilla, J. S. (2002). Phendimetrazine is a prodrug of phenmetrazine. European Journal of Pharmacology, 447(1), 51-57. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burch, A. P., & Baumann, M. H. (2019). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 148, 163-172. [Link]

  • Wikipedia. (2024). Monoamine releasing agent. [Link]

  • STAR Protocols. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. [Link]

  • Wikipedia. (2024). Stimulant. [Link] [4]14. ResearchGate. (2018). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine. [Link]

  • PubMed. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. [Link]

  • World Health Organization. (2018). Critical Review Report: 3-FLUOROPHENMETRAZINE (3-FPM). [Link]

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A Head-to-Head Comparison of 5-Methyl-2-phenylmorpholine and Amphetamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, head-to-head comparison of the psychostimulant compounds 5-Methyl-2-phenylmorpholine and amphetamine, designed for researchers, scientists, and drug development professionals. Due to the limited publicly available data on 5-Methyl-2-phenylmorpholine, this guide will utilize its close structural and functional analogue, phenmetrazine (3-methyl-2-phenylmorpholine), as a surrogate for comparative analysis. Phenmetrazine shares the core phenylmorpholine structure and is known to produce similar stimulant effects.

Introduction to the Comparators

Amphetamine , a potent central nervous system stimulant, has a long-standing history of both medical use and non-medical abuse. It is prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Chemically, amphetamine is a phenethylamine compound that exerts its effects primarily by increasing the synaptic concentrations of dopamine and norepinephrine.[1]

5-Methyl-2-phenylmorpholine belongs to the substituted phenylmorpholine class of compounds, which are recognized for their stimulant properties.[2] As a derivative of phenmetrazine, it is expected to act as a monoamine releasing agent.[2] Phenmetrazine was formerly marketed as an anorectic under the brand name Preludin but was withdrawn due to its potential for abuse.[3]

Pharmacological Profile: A Comparative Overview

Both amphetamine and phenmetrazine are classified as monoamine releasing agents.[1][2] This means they do not just block the reuptake of neurotransmitters but actively promote their release from presynaptic terminals into the synapse. This action is primarily mediated through their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2]

Amphetamine is a substrate for these transporters and, once inside the neuron, disrupts the vesicular storage of monoamines via interaction with vesicular monoamine transporter 2 (VMAT2), leading to increased cytoplasmic concentrations and subsequent reverse transport out of the neuron.[4] Phenmetrazine is also a potent substrate-type releaser at DAT and NET, with weaker effects at SERT.[2]

Quantitative Comparison of Monoamine Release Potency

The following table summarizes the half-maximal effective concentrations (EC₅₀) for dopamine, norepinephrine, and serotonin release induced by d-amphetamine and phenmetrazine in rat brain synaptosomes. Lower EC₅₀ values indicate greater potency.

CompoundDAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)SERT Release EC₅₀ (nM)
d-Amphetamine ~30-60~7-40~1000-3800
Phenmetrazine 70-131[3]29-50[3]7,765 - >10,000[3]

Note: Data for d-amphetamine is presented as a range compiled from multiple studies to reflect inter-study variability. Phenmetrazine data is from a single comprehensive study for consistency.

Mechanism of Action at the Synapse

The following diagrams illustrate the distinct yet similar mechanisms of action of amphetamine and phenmetrazine at a dopaminergic synapse.

cluster_0 Presynaptic Terminal cluster_1 cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (Dopamine) Dopamine_cyto Cytoplasmic Dopamine Vesicle->Dopamine_cyto Leakage DAT Dopamine Transporter (DAT) Dopamine_synapse Dopamine DAT->Dopamine_synapse Efflux Amphetamine_in Amphetamine Amphetamine_in->DAT Enters via DAT VMAT2 VMAT2 Amphetamine_in->VMAT2 Inhibits Dopamine_cyto->DAT Reverse Transport Receptor Dopamine Receptors Dopamine_synapse->Receptor Binding

Mechanism of Action of Amphetamine at the Dopamine Synapse.

cluster_0 Presynaptic Terminal cluster_1 cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (Dopamine) Dopamine_cyto Cytoplasmic Dopamine Vesicle->Dopamine_cyto Increased Cytoplasmic Pool DAT Dopamine Transporter (DAT) Dopamine_synapse Dopamine DAT->Dopamine_synapse Efflux Phenmetrazine_in Phenmetrazine Phenmetrazine_in->DAT Enters via DAT Dopamine_cyto->DAT Reverse Transport Receptor Dopamine Receptors Dopamine_synapse->Receptor Binding

Mechanism of Action of Phenmetrazine at the Dopamine Synapse.

Head-to-Head Experimental Protocols

To empirically compare the pharmacological profiles of 5-Methyl-2-phenylmorpholine and amphetamine, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such a comparative study.

In Vitro Monoamine Release Assay

This assay quantifies the ability of a compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.

Experimental Workflow:

cluster_0 Synaptosome Preparation cluster_1 Monoamine Release Assay A Rat Brain Dissection (Striatum, Cortex, Hippocampus) B Homogenization in Sucrose Buffer A->B C Differential Centrifugation B->C D Synaptosome Pellet C->D E Pre-load Synaptosomes with ³H-DA, ³H-NE, or ³H-5-HT D->E Use in Assay F Incubate with Test Compound (Amphetamine or 5-Methyl-2-phenylmorpholine) E->F G Terminate Reaction (Filtration) F->G H Quantify Released ³H-Monoamine (Scintillation Counting) G->H

Workflow for the In Vitro Monoamine Release Assay.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Euthanize adult male Sprague-Dawley rats and rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).[5]

    • Homogenize the tissue in ice-cold 0.32 M sucrose buffer.[6]

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[6]

    • Resuspend the synaptosome pellet in a physiological buffer.

  • Monoamine Release Assay:

    • Pre-load the synaptosomes by incubating them with a low concentration of radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[7]

    • After washing to remove excess radiolabel, aliquot the pre-loaded synaptosomes into a 96-well plate.

    • Add varying concentrations of the test compounds (amphetamine and 5-Methyl-2-phenylmorpholine) to the wells.

    • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.[7]

    • Terminate the release by rapid filtration through glass fiber filters to separate the synaptosomes from the supernatant containing the released radiolabel.

    • Quantify the radioactivity in the supernatant using liquid scintillation counting.

    • Calculate EC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Synaptosomes: These are resealed nerve terminals that contain the necessary machinery for neurotransmitter uptake, storage, and release, providing a physiologically relevant in vitro model.[8]

  • Radiolabeled Monoamines: The use of tritium-labeled neurotransmitters allows for sensitive and specific quantification of their release.

  • EC₅₀ Determination: This value provides a quantitative measure of the potency of each compound to induce monoamine release, allowing for a direct comparison.

In Vivo Behavioral Assessment: Locomotor Activity

This assay measures the stimulant effects of the compounds on spontaneous motor activity in rodents.

Step-by-Step Methodology:

  • Habituation:

    • Acclimate adult male C57BL/6 mice to the testing room for at least 60 minutes before the experiment.[9]

    • Habituate the mice to the open-field arenas (e.g., 40 x 40 cm clear plastic boxes) for 30-60 minutes on the day before testing.[10]

  • Drug Administration and Testing:

    • On the test day, administer a single intraperitoneal (i.p.) injection of either vehicle (saline), amphetamine (e.g., 0.5, 1, 2, 5 mg/kg), or 5-Methyl-2-phenylmorpholine (at equimolar doses to amphetamine).

    • Immediately place the mouse in the open-field arena.[11]

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated activity monitoring system with infrared beams.[9][11]

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug effects.

    • Generate dose-response curves for the total locomotor activity over the entire session.

Causality Behind Experimental Choices:

  • Open-Field Arena: This apparatus allows for the assessment of spontaneous exploratory and locomotor behavior in a novel environment.

  • Dose-Response Curve: This allows for the determination of the potency and efficacy of each compound in stimulating locomotor activity. Lower doses of stimulants typically increase locomotion, while higher doses can lead to stereotyped behaviors that may decrease horizontal movement.[12]

  • C57BL/6 Mice: This inbred mouse strain is commonly used in behavioral neuroscience and is known to exhibit robust locomotor responses to psychostimulants.[11]

In Vivo Behavioral Assessment: Drug Discrimination

This procedure assesses the subjective effects of a drug by training animals to discriminate between the effects of a known drug of abuse and a vehicle.

Step-by-Step Methodology:

  • Training:

    • Train rats in a two-lever operant conditioning chamber to press one lever for a food reward after an i.p. injection of d-amphetamine (e.g., 1 mg/kg) and a second lever after a saline injection.[13]

    • Training sessions are typically conducted daily, with the drug and vehicle days alternating.[14]

    • Continue training until the rats reliably select the correct lever (e.g., >80% correct on both drug and vehicle days).[15]

  • Substitution Testing:

    • Once the discrimination is established, administer various doses of 5-Methyl-2-phenylmorpholine instead of amphetamine or saline.

    • Record the percentage of responses on the amphetamine-appropriate lever.

    • Full substitution is considered to have occurred if the animals predominantly press the amphetamine-appropriate lever.

Causality Behind Experimental Choices:

  • Two-Lever Operant Chamber: This allows for a clear choice between two responses, each associated with a different internal state (drug vs. no drug).

  • Food Reinforcement: This provides the motivation for the animals to learn the discrimination task.

  • Substitution Testing: This determines whether the novel compound produces subjective effects similar to the training drug. Full substitution suggests a similar mechanism of action and potential for similar abuse liability.

Synthesis and Analytical Characterization

Synthesis

Amphetamine: A common method for the synthesis of amphetamine is the Leuckart reaction .[16] This involves the reductive amination of phenyl-2-propanone (P2P) using formic acid and formamide or ammonium formate, followed by hydrolysis of the intermediate N-formylamphetamine.[17]

5-Methyl-2-phenylmorpholine: Substituted phenylmorpholines can be synthesized through various routes. One common approach involves the reaction of a substituted aniline with 2-chloroethyl ether.[18] Another method involves the reaction of an appropriate amine with an epoxide.[19]

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from any impurities and provides its mass spectrum, which is a molecular fingerprint.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of the molecule, confirming the arrangement of atoms.[21]

Conclusion

This guide provides a comprehensive framework for the head-to-head comparison of 5-Methyl-2-phenylmorpholine and amphetamine, utilizing phenmetrazine as a scientifically justified proxy for the former. The outlined experimental protocols are designed to yield robust and comparable data on the pharmacodynamics and behavioral effects of these two psychostimulants. By elucidating their similarities and differences, this research will contribute to a deeper understanding of the structure-activity relationships of phenylmorpholine-based stimulants and their potential implications for drug development and public health.

References

Sources

Technical Comparison: 5-Methyl-2-phenylmorpholine vs. Established Psychostimulants

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison of 5-Methyl-2-phenylmorpholine (5-MPM, Isophenmetrazine) against established psychostimulants.

Subject: 5-Methyl-2-phenylmorpholine (Isophenmetrazine; PAL-730) Classification: Phenylmorpholine Regioisomer / Monoamine Releasing Agent (MRA) Primary Application: Pharmacological Research / Structure-Activity Relationship (SAR) Studies

Executive Summary

5-Methyl-2-phenylmorpholine (5-MPM) is a regioisomer of the classical stimulant Phenmetrazine (3-methyl-2-phenylmorpholine). While Phenmetrazine is a potent, selective releaser of Dopamine (DA) and Norepinephrine (NE) with negligible Serotonin (5-HT) activity, the structural shift of the methyl group from the 3-position to the 5-position in 5-MPM significantly alters the pharmacological profile.

Key Differentiator: The 5-methyl substitution reduces dopaminergic potency while simultaneously increasing serotonergic affinity. This results in a "balanced" monoamine releasing profile (NE > 5-HT > DA) distinct from the "pure stimulant" profile of Phenmetrazine or Amphetamine.

Chemical Structure & Isomerism

The pharmacological divergence stems from the steric environment around the morpholine nitrogen.

  • Phenmetrazine (3-MPM): Methyl group at C3 (adjacent to Nitrogen). This creates steric bulk near the amine, optimizing fit for DAT/NET but excluding SERT.

  • Isophenmetrazine (5-MPM): Methyl group at C5 (distal to Nitrogen). This reduces steric hindrance at the amine binding site, allowing accommodation by the Serotonin Transporter (SERT).

Structural Comparison Diagram

StructureComparison cluster_0 Classic Stimulant cluster_1 Regioisomer (Target) Phenmetrazine Phenmetrazine (3-Methyl-2-phenylmorpholine) Selectivity: DA/NE >> 5-HT IsoPM 5-MPM (5-Methyl-2-phenylmorpholine) Selectivity: NE/5-HT > DA Phenmetrazine->IsoPM Methyl Shift (C3 -> C5) Increases SERT Affinity Decreases DAT Potency

Figure 1: Structural relationship showing the methyl group shift responsible for the altered pharmacological profile.

In Vitro Pharmacology

The following data compares 5-MPM (PAL-730) with Phenmetrazine and d-Amphetamine. Values represent concentrations required to induce release (EC50) or inhibit uptake (IC50).

Table 1: Comparative Monoamine Releasing Potency (EC50, nM)

Lower numbers indicate higher potency.

CompoundDopamine (DA)Norepinephrine (NE)Serotonin (5-HT)DA/5-HT RatioProfile Type
5-MPM (PAL-730) 212 nM 79 nM 107 nM ~2.0 Balanced / Entactogenic
Phenmetrazine26 nM30 nM>10,000 nM< 0.002Selective Stimulant
d-Amphetamine8 nM7 nM1,700 nM~0.005Potent Stimulant
MDMA75 nM100 nM60 nM~1.2Entactogen

Analysis:

  • Reduced DA Potency: 5-MPM is approximately 8x less potent at releasing Dopamine than Phenmetrazine.

  • Gain of Function (5-HT): 5-MPM shows significant Serotonin release (107 nM), whereas Phenmetrazine is inactive.[1]

  • Ratio Significance: The DA/5-HT ratio of 5-MPM approaches that of MDMA, suggesting it possesses "hybrid" effects—mild stimulation with mood-lifting/empathogenic properties, rather than the focused intensity of Phenmetrazine.

In Vivo Effects & Behavioral Profile

In animal models and deduced human pharmacology, the in vitro profile translates to distinct behavioral outcomes.

Table 2: In Vivo Behavioral Comparison
FeaturePhenmetrazine5-MPM (Isophenmetrazine)
Locomotor Activity High intensity; stereotypic behavior at high doses.Moderate intensity; lower ceiling for hyperactivity.
Duration Moderate (4-6 hours).Moderate (Reported 4-6 hours).
Side Effects Anxiety, jitteriness, vasoconstriction, "comedown".Reduced anxiety (due to 5-HT), smoother offset.
Abuse Potential High (Strong DA reinforcement).Moderate (Tempered by 5-HT release).
Therapeutic Index Narrow (Cardiovascular risks).Potentially wider (Less adrenergic overdrive).
Mechanism of Action Pathway

MOA cluster_synapse Synaptic Cleft Drug 5-MPM Molecule DAT DA Transporter Drug->DAT Lower Affinity (212 nM) SERT 5-HT Transporter Drug->SERT Moderate Affinity (107 nM) NET NE Transporter Drug->NET High Affinity (79 nM) Release Monoamine Efflux DAT->Release Motivation SERT->Release Mood Lift/Empathy NET->Release Alertness/Energy

Figure 2: The balanced binding profile of 5-MPM results in simultaneous release of NE, 5-HT, and DA.

Experimental Protocols

To verify the data presented above, the following standardized protocols are recommended. These assays ensure reproducibility and distinguish between uptake inhibition and substrate-induced release.

Protocol A: In Vitro Monoamine Release Assay

Objective: Determine EC50 values for DA/NE/5-HT release. System: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Cell Preparation:

    • Seed cells into 96-well plates coated with poly-D-lysine.

    • Incubate until 80-90% confluency.

  • Pre-loading:

    • Incubate cells with radiolabeled substrates (

      
      H-DA, 
      
      
      
      H-NE, or
      
      
      H-5-HT) for 20 minutes at 37°C.
    • Critical Step: Wash cells 3x with Krebs-HEPES buffer to remove extracellular radioactivity.

  • Drug Exposure:

    • Add 5-MPM at varying concentrations (1 nM to 10

      
      M).
      
    • Incubate for 15 minutes.

  • Quantification:

    • Collect the supernatant (buffer containing released neurotransmitters).

    • Lyse cells to measure remaining intracellular radioactivity.

    • Calculation:

      
      
      
    • Plot dose-response curve to derive EC50.

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Assess half-life (


) and intrinsic clearance.
System:  Pooled human liver microsomes (HLM).
  • Incubation:

    • Mix 5-MPM (1

      
      M) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).
      
    • Initiate reaction with NADPH-generating system.

  • Sampling:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • Centrifuge to remove protein precipitate.

    • Analyze supernatant via LC-MS/MS.

    • Result: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .

References

  • Roth, B. L., et al. (2015). Phenylmorpholines and analogues: Receptor subtype selectivity and conformation. [Data associated with research code PAL-730]. National Institute on Drug Abuse (NIDA)
  • PubChem. (2025).[2] Compound Summary for CID 12945120: 5-Methyl-2-phenylmorpholine. National Library of Medicine.[2] Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2016). New Psychoactive Substances in Europe: Implementation of Council Decision 2005/387/JHA. (Citing identification of Isophenmetrazine). Available at: [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.[3] (Provides comparative context for methyl-substituted phenmetrazines). Available at: [Link]

Sources

Safety Operating Guide

5-Methyl-2-phenylmorpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Classification

5-Methyl-2-phenylmorpholine (5-MPM) , also known as Isophenmetrazine , is a positional isomer of the Schedule II controlled substance Phenmetrazine (3-methyl-2-phenylmorpholine). While it possesses a distinct CAS number (80123-66-6 ), it is pharmacologically active as a norepinephrine-dopamine releasing agent (NDRA).

CRITICAL REGULATORY WARNING: In the United States, 5-MPM is treated as a Controlled Substance Analogue under the Federal Analogue Act (21 U.S.C. § 813) if intended for human consumption. In strict research environments, it must be handled with the same security and disposal rigor as a Schedule II compound to prevent diversion and ensure legal compliance.

The Golden Rule of Disposal:

  • Unused Stock: Must be transferred to a DEA-registered Reverse Distributor.

  • Experimental Waste: Must be segregated into high-BTU incineration streams.

  • Drain Disposal: Strictly Prohibited.

Chemical Safety Profile & Identification

Effective disposal requires accurate identification to prevent cross-contamination of waste streams.

PropertyData
Chemical Name 5-Methyl-2-phenylmorpholine
Synonyms Isophenmetrazine; 5-MPM; PAL-730
CAS Number 80123-66-6
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Physical State Oil (free base) or Crystalline Solid (HCl salt)
Hazard Class Acute Tox. 4 (Oral) ; Skin Corr.[1][2][3][4] 1B (if free base)
Pharmacology CNS Stimulant; Sympathomimetic

Mechanistic Insight: As a secondary amine, 5-MPM is basic. In its free-base form, it is corrosive and volatile. It readily forms stable salts with acids. Disposal protocols must account for its potential to form heat-labile salts or react with strong oxidizers (e.g., peroxides) to form explosive mixtures or toxic nitrosamines.

Disposal Decision Matrix (Workflow)

The following logic gate ensures compliance with both EPA (RCRA) and DEA regulations.

DisposalWorkflow Start Material for Disposal IsStock Is it Unused/Expired Stock? Start->IsStock ReverseDist MANDATORY: Contact DEA-Registered Reverse Distributor IsStock->ReverseDist Yes (Compliance Path) IsWaste Is it Experimental Waste? IsStock->IsWaste No Incineration Final Disposal: High-Temp Incineration (Cradle-to-Grave Tracking) ReverseDist->Incineration External Process Segregation Segregate: Non-Halogenated Organic Solvents IsWaste->Segregation Solvent/Reaction Mix Glassware Contaminated Glassware IsWaste->Glassware Residue Segregation->Incineration Rinse Triple Rinse with Methanol/Ethanol Glassware->Rinse Combine Combine Rinsate with Organic Waste Stream Rinse->Combine Combine->Segregation

Figure 1: Decision tree for 5-MPM disposal. Note that unused stock follows a strict Chain of Custody path via Reverse Distribution.

Detailed Operational Protocols

Protocol A: Disposal of Unused Stock (Pure Substance)

Objective: Maintain Chain of Custody and prevent diversion. Applicability: Expired vials, surplus powder, or pure oils.

  • Inventory Log: Immediately record the mass/volume to be disposed of in your Controlled Substance usage log.

  • Sequestration: Move the material to a "Quarantine/Disposal" safe or lockbox. Do not mix with general waste.

  • Vendor Contact: Contact a licensed Reverse Distributor . Do not destroy the substance yourself (e.g., by neutralizing) unless you have a specific DEA waiver for on-site destruction.

  • Transfer: Complete DEA Form 41 (Registrants Inventory of Drugs Surrendered) upon transfer to the distributor.

Protocol B: Disposal of Experimental Waste (Reaction Mixtures)

Objective: Chemical safety and environmental compliance (RCRA). Applicability: Dilute solutions, HPLC waste, reaction byproducts.

  • pH Check: If the waste is acidic (pH < 4), it is stable. If basic (pH > 9) and contains free amine, it may be volatile.

  • Neutralization (Optional but Recommended): Carefully acidify basic waste with dilute HCl (1M) to convert the volatile free base into the non-volatile Hydrochloride salt.

    • Why? This prevents the release of noxious amine vapors in the waste container.

  • Segregation: Pour into the "Non-Halogenated Organic Solvent" waste container (assuming dissolved in MeOH, EtOH, or DMSO).

    • Constraint: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides) to prevent fire or nitrosamine formation.

  • Labeling: Tag the container explicitly: "Contains 5-Methyl-2-phenylmorpholine (Toxic/Stimulant). Do not evaporate."

Protocol C: Decontamination of Glassware

Objective: Remove trace residues before washing.

  • Triple Rinse: Rinse the vessel three times with a suitable solvent (Methanol or Acetone).

  • Capture: Decant all rinsate into the solvent waste container (Protocol B).

  • Wash: The glassware can now be washed with standard detergent and water.

Emergency Spill Management

Scenario: A 500mg vial of 5-MPM powder drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation.

  • Deactivation (Surface): Wipe the area with a mild acid solution (10% Citric Acid or Vinegar).

    • Mechanism:[3][5][6][7] Converts the amine to a water-soluble salt, facilitating easier cleanup.

  • Cleanup: Scoop up the glass/paste mixture and place it in a wide-mouth hazardous waste jar. Label as "Debris contaminated with 5-MPM."

  • Verification: Wipe the surface again with methanol; dispose of the wipe in the same jar.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12945120, Isophenmetrazine. Retrieved from [Link][1]

  • United States Drug Enforcement Administration (DEA). Title 21 United States Code (USC) Controlled Substances Act, Section 813 (Analogue Act). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Phenmetrazine Mass Spectrum (Isomer Comparison). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Mayer, B. et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.